1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid chemical structure and physicochemical properties
Executive Summary & Structural Significance In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic heterocycles is a proven strategy for improving the pharmacokinetic (PK) and pharmacod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic heterocycles is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid (CAS: 1480548-82-0) represents a highly versatile building block in this paradigm[1].
By utilizing an azetidine core, this molecule acts as a rigidified bioisostere for more flexible aliphatic chains. The presence of the N-dimethylcarbamoyl moiety provides metabolic stability against oxidative degradation while modulating the lipophilicity of the core. Simultaneously, the C3-carboxylic acid serves as a highly reactive handle for downstream functionalization, primarily through amide coupling with complex amines[2].
Physicochemical Profile
The foundational properties of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid dictate its behavior in synthetic workflows and biological systems. Below is a consolidated physicochemical profile[1]:
Property
Value
Scientific Implication
CAS Registry Number
1480548-82-0
Unique identifier for procurement and literature tracking.
Molecular Formula
C7H12N2O3
Defines the exact atomic composition.
Molecular Weight
172.18 g/mol
Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds.
SMILES String
CN(C)C(=O)N1CC(C1)C(O)=O
Useful for in silico modeling and cheminformatics.
Hydrogen Bond Donors
1 (Carboxylic -OH)
Capable of targeted hydrogen bonding in receptor pockets.
Hydrogen Bond Acceptors
3 (Carbonyl O, Carbamoyl O, Core N)
Enhances aqueous solubility and potential for target interaction.
Structural Logic & Reactivity Mapping
Understanding the localized reactivity of this molecule is critical for designing orthogonal synthetic routes. The molecule is essentially a bifunctional system, but the N-carbamoyl group is functionally inert under standard physiological and mild synthetic conditions, allowing the chemist to focus entirely on the C3-carboxylate.
Fig 1: Functional domain mapping of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Synthetic Methodology: A Self-Validating Protocol
While 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is commercially available[1], synthesizing it de novo or scaling it up in-house requires a robust, self-validating protocol. Direct carbamoylation of unprotected azetidine-3-carboxylic acid can lead to mixed anhydrides or poor solubility profiles.
As an expert approach, we utilize a two-step sequence: (1) Carbamoylation of a protected ester , followed by (2) Mild alkaline hydrolysis . This ensures high regioselectivity and prevents oligomerization[3][4].
Step-by-Step Experimental Workflow
Reagents Required:
Methyl azetidine-3-carboxylate hydrochloride
Dimethylcarbamoyl chloride
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) (Anhydrous)
Lithium hydroxide monohydrate (LiOH·H2O)
Tetrahydrofuran (THF) / Water
Step 1: N-Carbamoylation
Preparation: Suspend methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.
Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Causality: The excess base is required to neutralize the hydrochloride salt of the starting material and to act as an acid scavenger for the HCl generated during the reaction.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via LC-MS until the starting material is consumed.
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate methyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate.
Step 2: Ester Hydrolysis
Solvation: Dissolve the crude intermediate from Step 1 in a 3:1 mixture of THF:H2O (0.1 M).
Saponification: Add LiOH·H2O (2.0 eq) at room temperature. Causality: LiOH is preferred over NaOH or KOH as it provides a milder hydrolysis environment, preventing any potential ring-opening of the strained azetidine core.
Reaction: Stir at room temperature for 2-3 hours.
Isolation: Concentrate the mixture to remove THF. Acidify the remaining aqueous layer to pH ~2-3 using 1M HCl. Extract extensively with Ethyl Acetate or a 9:1 DCM:MeOH mixture.
Purification: Dry the combined organic layers (Na2SO4) and evaporate to yield the pure 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid .
Fig 2: Two-step synthetic workflow for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass for C7H12N2O3 is 172.18 Da. In positive electrospray ionization (ESI+), look for the
[M+H]+
peak at m/z 173.1[1].
1H NMR (Proton Nuclear Magnetic Resonance): The azetidine core protons typically appear as distinct multiplets. The dimethylcarbamoyl methyl protons will appear as a strong singlet (integrating to 6H) around 2.8 - 2.9 ppm, confirming successful N-functionalization. The absence of a methyl ester singlet (~3.7 ppm) confirms complete hydrolysis.
References
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Acrylamide derivatives as vla-1 integrin antagonists and uses thereof (WO2005016883A2). Google Patents.
An In-Depth Technical Guide to the Mechanism of Action of Azetidine-3-Carboxylic Acid Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic β-amino acid, has emerged as a compelling scaffold in moder...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic β-amino acid, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique structural properties, including high ring strain and a well-defined three-dimensional geometry, offer distinct advantages for designing potent and selective therapeutic agents. This guide provides an in-depth exploration of the mechanisms of action of its derivatives, categorized by their primary biological targets. We will delve into their roles as enzyme inhibitors, receptor modulators, and transporter inhibitors, supported by specific case studies of compounds in development. Furthermore, this document serves as a practical resource by detailing key experimental protocols for elucidating these mechanisms, from initial biochemical assays to advanced structural biology, thereby bridging theoretical knowledge with practical application in drug discovery.
Chapter 1: The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Structural Motif
The four-membered azetidine ring is a fascinating structural element in drug design. Unlike more flexible aliphatic chains or larger ring systems, the azetidine core imposes significant conformational rigidity.[1] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[1] The strained nature of the ring also influences its electronic properties and the spatial projection of its substituents, making it a valuable tool for exploring chemical space with precision.
Azetidine-3-carboxylic acid derivatives are often utilized as bioisosteres for proline or other cyclic amino acids, offering a different geometric and stereochemical presentation of key pharmacophoric elements.[2] This structural constraint is particularly advantageous in achieving selectivity, as the fixed orientation of substituents can be tailored to fit the specific topology of a target's binding site while avoiding interactions with off-targets.[3] The sp3-rich character of the scaffold generally imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for successful drug development.[3]
Chapter 2: Key Mechanisms of Action and Therapeutic Targets
The versatility of the azetidine-3-carboxylic acid scaffold allows its derivatives to interact with a wide array of biological targets through diverse mechanisms.
Enzyme Inhibition: Precision Targeting of Active Sites
The rigid framework of azetidine derivatives makes them excellent candidates for designing enzyme inhibitors, where precise orientation within a catalytic site is paramount.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[4][5] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[6] Azetidine-based inhibitors, particularly 2-cyanoazetidines, have been developed as potent DPP-4 inhibitors.[7]
Mechanism: These compounds act as substrate-like inhibitors.[6] The azetidine ring mimics the proline residue of natural substrates, while the nitrile group ("warhead") forms a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site. This interaction leads to prolonged inhibition of the enzyme, thereby increasing the levels of active incretin hormones, which in turn stimulates glucose-dependent insulin secretion.[6][8]
Structure-Activity Relationship (SAR): Potency is significantly influenced by the substituent on the azetidine nitrogen. Large, hydrophobic groups tend to increase activity, with some compounds displaying potencies in the sub-micromolar to nanomolar range.[7] Interestingly, the stereochemistry at the 2-position often has a minimal impact on inhibitory power.[7]
Azetidine derivatives have been successfully employed to inhibit the function of neurotransmitter transporters, a key strategy for treating neurological and psychiatric disorders.
Case Study: Glycine Transporter 1 (GlyT1) Inhibitors
Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical receptor for learning, memory, and synaptic plasticity.[9] Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia.[10] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Inhibiting GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor function.[9][10]
Mechanism: Azetidine-based compounds have been developed as potent and selective GlyT1 inhibitors.[11] These molecules act by blocking the glycine binding site on the transporter, preventing the reuptake of glycine into presynaptic neurons and glial cells.[12] This leads to an elevation of extracellular glycine levels, which can help to normalize NMDA receptor activity in conditions like schizophrenia.[12][13]
Clinical Significance: Several GlyT1 inhibitors have advanced into clinical trials for the treatment of cognitive and negative symptoms associated with schizophrenia.[10] An azetidine-based inhibitor, compound 26 from a published study, not only elevated cerebrospinal fluid (CSF) glycine levels in vivo but also demonstrated memory enhancement in preclinical models.[11]
Receptor Modulation: Tailoring Agonist and Antagonist Activity
The defined stereochemistry of the azetidine scaffold is ideal for designing ligands that can selectively activate or block G-protein coupled receptors (GPCRs).
Case Study: Muscarinic Acetylcholine Receptor (mAChR) Modulators
Muscarinic receptors, particularly the M1 and M4 subtypes, are important targets for treating cognitive deficits in Alzheimer's disease and psychosis in schizophrenia.[14][15] Designing subtype-selective agonists has been a major goal in the field.
Mechanism: Azetidine-containing compounds can function as potent muscarinic agonists or antagonists.[3] Their rigid structure allows for the precise placement of key functional groups (e.g., a basic nitrogen and a hydrogen bond acceptor) to mimic the binding of the endogenous ligand, acetylcholine. By modifying the substituents on the azetidine ring, it is possible to achieve selectivity for one muscarinic receptor subtype over others.[16] For example, 3-(Cycloheptyloxy)azetidine has been characterized as a potent and highly selective antagonist for the M5 subtype, with over 170-fold selectivity against other muscarinic receptors.[17]
Chapter 3: Elucidating the Mechanism of Action: A Practical Guide
Determining the precise mechanism of action is a critical, multi-step process in drug discovery. The following protocols represent a self-validating system, where each step provides evidence that builds upon the last, from initial potency measurements to the definitive visualization of the drug-target interaction.
Biochemical Assays for Enzyme Inhibition
The first step is to quantify the inhibitor's potency, typically by measuring its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Spectrophotometric Assay for Protease Inhibition (General)
This protocol is a template adapted from established methods for enzymes like pepsin and chymotrypsin and can be modified for specific proteases like DPP-4.[18]
Causality Behind Experimental Choices:
Initial Velocity: The assay must be conducted under initial velocity conditions, where less than 10% of the substrate has been consumed.[19] This ensures the measured rate is directly proportional to the enzyme's activity and is not confounded by substrate depletion or product inhibition.[20]
Controls: A "no inhibitor" control establishes the maximum enzyme activity (100% activity), while a "no enzyme" control accounts for any background signal.[19] These are essential for accurate data normalization.
Substrate Concentration: Using a substrate concentration at or near its Michaelis-Menten constant (Km) provides a good balance of signal and sensitivity for detecting competitive inhibitors.[20]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a concentrated stock solution of the azetidine inhibitor in a suitable solvent (e.g., DMSO).
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
Prepare a solution of the target enzyme in assay buffer. The concentration should be determined empirically to yield a robust linear reaction rate.[19]
Prepare a solution of a chromogenic or fluorogenic substrate in assay buffer.
Assay Procedure (96-well plate format):
Add a small volume (e.g., 2-5 µL) of each inhibitor dilution (and solvent control) to respective wells.
Add the enzyme solution to all wells except the "no enzyme" control.
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the substrate solution to all wells.
Immediately place the plate in a spectrophotometer or fluorometer.
Data Acquisition:
Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes).
Data Analysis:
For each inhibitor concentration, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the progress curve.
Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays for Functional Activity
Biochemical assays confirm target interaction, but cell-based assays are crucial to verify that this interaction translates into the desired biological effect in a cellular context.[21]
This protocol measures the activation of a Gq-coupled receptor by monitoring the resulting increase in intracellular calcium.[17]
Causality Behind Experimental Choices:
Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells) is used to ensure a robust and reproducible signal.[17]
Calcium-Sensitive Dye: Dyes like Fluo-4 AM are used because their fluorescence intensity increases dramatically upon binding to free intracellular calcium, providing a direct readout of receptor activation.[17]
Agonist EC80: The reference agonist is used at its EC80 concentration (the concentration that produces 80% of its maximal effect) to stimulate the receptor. This provides a strong signal that can be effectively inhibited by an antagonist without being saturating, which would make inhibition difficult to detect.[17]
Step-by-Step Methodology:
Cell Culture and Plating:
Culture HEK293 cells stably expressing the target muscarinic receptor subtype in appropriate media.
Seed the cells into a 96-well, black, clear-bottom microplate and allow them to adhere overnight.[17]
Dye Loading:
Aspirate the culture medium.
Add a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid (which prevents the cells from pumping the dye out).
Incubate for approximately 60 minutes at 37°C.[17]
Compound Treatment:
Wash the cells with assay buffer (e.g., HBSS with HEPES).
Add various concentrations of the test azetidine compound (or a known antagonist as a control) to the wells.
Incubate for 15-30 minutes at room temperature.[17]
Signal Measurement:
Place the plate in a fluorescence plate reader with kinetic reading capability (e.g., a FLIPR or FlexStation).
Program the instrument to add a pre-determined EC80 concentration of a known agonist (e.g., carbachol).
Measure the fluorescence intensity kinetically immediately before and for 90-120 seconds after agonist addition.[17]
Data Analysis:
The increase in fluorescence upon agonist addition reflects the intracellular calcium response.
Quantify the response for each well (e.g., peak fluorescence or area under the curve).
Plot the response against the logarithm of the test compound's concentration to generate a dose-response curve and determine its IC50 (for antagonists) or EC50 (for agonists).
Structural Biology for Visualizing Binding Modes
The ultimate validation of a mechanism is to visualize the compound binding to its target at an atomic level. X-ray crystallography is a powerful technique for achieving this.[22][23]
Conceptual Workflow: Co-crystallization of an Inhibitor with its Target Protein
Causality Behind Experimental Choices:
High Purity: Both the protein and the inhibitor must be highly pure. Impurities can severely hinder crystal formation.
Co-crystallization vs. Soaking: Co-crystallization (crystallizing the protein in the presence of the ligand) is often preferred as it can capture conformational changes induced by ligand binding. Soaking (diffusing the ligand into a pre-formed protein crystal) is a faster alternative if the crystal form is robust.[24]
High-Resolution Diffraction: The goal is to obtain high-resolution diffraction data, as this allows for the unambiguous determination of the ligand's binding pose and its specific interactions (hydrogen bonds, hydrophobic contacts) with the protein.[23]
Diagram: Experimental Workflow for Structural Elucidation
Caption: Workflow for determining the co-crystal structure of a target protein with an azetidine derivative.
The resulting 3D structure provides invaluable information, confirming the binding site and mechanism of action.[25][26] It reveals the precise orientation of the azetidine derivative and highlights key interactions that can be leveraged in structure-based drug design to further optimize potency and selectivity.[22][23]
Understanding how subtle changes to the molecular structure affect biological activity is the cornerstone of medicinal chemistry. For azetidine-3-carboxylic acid derivatives, the substitution points on the strained ring provide distinct vectors for chemical modification.
Diagram: Key Modification Points on the Azetidine Scaffold
Caption: General SAR map for the azetidine-3-carboxylic acid scaffold.
N1-Position: The nitrogen atom is a common point for modification. Substituents here can dramatically alter pharmacokinetic properties, such as cell permeability and metabolic stability. As seen with DPP-4 inhibitors, large hydrophobic groups at this position can also form critical interactions within the enzyme's active site to boost potency.[7]
C3-Position: The substituent at the C3 position, alongside the carboxylic acid, is often the primary pharmacophore responsible for direct interaction with the target. Modifications here are critical for tuning potency and the mechanism of action (e.g., agonist vs. antagonist).
Other Positions (C2, C4): Substitution at the C2 and C4 positions can be used to fine-tune the molecule's conformation and explore additional binding pockets. This can be a powerful strategy for improving selectivity by introducing steric hindrance that prevents binding to off-targets.
Chapter 5: Challenges and Future Perspectives
Despite their promise, the development of azetidine-based therapeutics is not without challenges. The synthesis of complex, stereochemically pure azetidine derivatives can be non-trivial, often requiring multi-step routes.[27][28] Furthermore, the inherent reactivity of the strained ring, while beneficial for certain covalent mechanisms, can also lead to potential instability or off-target reactivity that must be carefully evaluated.
The future of azetidine medicinal chemistry is bright. The scaffold's proven success across multiple target classes ensures its continued exploration. Future work will likely focus on incorporating azetidine motifs into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent drugs, where its ability to rigidly orient functional groups is a significant asset. As synthetic methodologies improve, we can expect to see an even greater diversity of azetidine-based compounds entering drug discovery pipelines, targeting an expanding range of diseases.[3]
Conclusion
Azetidine-3-carboxylic acid and its derivatives represent a powerful and versatile scaffold in medicinal chemistry. Their conformationally constrained nature provides a unique advantage for designing drugs with high potency and selectivity. By understanding the diverse mechanisms through which these compounds can act—from the reversible covalent inhibition of enzymes like DPP-4 to the allosteric modulation of transporters and receptors—drug discovery teams can rationally design the next generation of therapeutics. The integration of robust biochemical, cellular, and structural biology workflows is essential to fully characterize these mechanisms and successfully translate innovative chemical design into clinically effective medicines.
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An In-Depth Technical Guide to 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, a heterocyclic building block of increa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. The guide will cover its fundamental physicochemical properties, including its molecular weight and CAS Registry Number, and delve into its synthetic pathways, chemical reactivity, and burgeoning applications in drug discovery. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Rise of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design. Its inherent ring strain and non-planar geometry offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. Within the diverse landscape of azetidine derivatives, 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid presents a particularly interesting structural motif, combining the rigid azetidine core with a versatile carboxylic acid handle and a metabolically stable N-carbamoyl group. This trifunctional architecture makes it an attractive building block for creating complex molecular entities with potential therapeutic applications.
Core Physicochemical Properties
A foundational understanding of a molecule's basic properties is critical for its effective utilization in research and development. The key identifiers and physicochemical characteristics of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid are summarized below.
Property
Value
Source
Molecular Weight
172.184 g/mol
CAS Registry Number
1480548-82-0
Molecular Formula
C₇H₁₂N₂O₃
Synthesis and Chemical Reactivity
The synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid typically involves a two-step sequence starting from a suitable precursor, azetidine-3-carboxylic acid. The synthetic strategy hinges on the selective N-functionalization of the azetidine ring.
General Synthetic Approach
The most direct and widely applicable method for the synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid involves the N-acylation of an ester-protected azetidine-3-carboxylate, followed by hydrolysis of the ester to liberate the carboxylic acid. This approach prevents undesired side reactions with the carboxylic acid moiety during the N-acylation step.
Caption: General synthetic workflow for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative, two-step synthesis starting from ethyl azetidine-3-carboxylate. This procedure is based on well-established methodologies for the N-acylation of secondary amines and subsequent ester hydrolysis.
Step 1: Synthesis of Ethyl 1-(Dimethylcarbamoyl)azetidine-3-carboxylate
To a stirred solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (2.2 equivalents).
Slowly add dimethylcarbamoyl chloride (1.1 equivalents) to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography or LC-MS.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate, which can be purified by flash column chromatography.
Step 2: Hydrolysis to 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid
Dissolve the purified ethyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water.
Add lithium hydroxide (1.5-2.0 equivalents) to the solution and stir at room temperature.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1M HCl.
Extract the aqueous layer with a suitable organic solvent, for instance, ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Chemical Reactivity and Further Functionalization
The carboxylic acid moiety of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid serves as a versatile handle for further chemical modifications. Standard peptide coupling conditions can be employed to form amide bonds with a wide array of amines, enabling its incorporation into peptidic or non-peptidic scaffolds.
Caption: Amide bond formation from 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 1-(dimethylcarbamoyl)azetidine-3-carboxylic acid moiety into drug candidates can offer several advantages. The azetidine ring acts as a rigid, three-dimensional scaffold that can orient substituents in a well-defined spatial arrangement, potentially leading to enhanced target engagement. The N-dimethylcarbamoyl group is often employed to improve metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, the carboxylic acid provides a key interaction point for binding to biological targets or can be used as a handle for further derivatization.
While specific, publicly available biological data for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is limited, its structural motifs are present in a variety of patented compounds, suggesting its utility in the exploration of new chemical space for various therapeutic targets. The broader class of N-substituted azetidine-3-carboxylic acids has been investigated for a range of applications, including as inhibitors of enzymes and as modulators of receptors.
Conclusion
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through straightforward and scalable chemical transformations. The unique combination of a rigid azetidine core, a functionalizable carboxylic acid, and a metabolically robust N-carbamoyl group makes it an attractive component for the design of novel therapeutic agents. As the demand for sp³-rich, three-dimensional scaffolds in drug development continues to grow, the importance of building blocks like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is poised to increase significantly.
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
Miller, R. A., et al. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035.
Exploratory
Conformational Rigidity of Dimethylcarbamoyl Azetidine Molecular Scaffolds: A Technical Guide for Rational Drug Design
Introduction: The 3D Paradigm Shift in Drug Discovery Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional molecular frameworks. This tran...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The 3D Paradigm Shift in Drug Discovery
Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional molecular frameworks. This transition is driven by the need to access novel chemical space and improve the physicochemical properties of drug candidates. Among these 3D structures, the four-membered nitrogenous heterocycle, azetidine, has emerged as a privileged scaffold[1]. When functionalized with a dimethylcarbamoyl group, the resulting molecular architecture achieves an exceptional degree of conformational rigidity. This technical guide explores the stereoelectronic principles, synergistic rigidification, and experimental validation of dimethylcarbamoyl azetidine scaffolds for rational drug design.
The Structural Mechanics of the Azetidine Ring
Azetidines occupy a unique conformational space intermediate between the highly strained, reactive aziridines and the highly flexible, pseudorotating pyrrolidines[2].
Ring Strain & Geometry: The azetidine ring possesses a high ring strain energy of approximately 26 kcal/mol. This strain forces the molecule into a distinct "puckered" conformation to minimize torsional eclipsing interactions between adjacent hydrogen atoms[3].
Vectorial Pre-organization: Unlike larger macrocycles or flexible aliphatic chains, the strained nature of the four-membered ring severely restricts the conformational freedom of any attached substituents. This pre-organizes the exit vectors of pharmacophoric groups, lowering the entropic penalty (
ΔS
) incurred when the molecule binds to a biological target[1].
Stereoelectronic Constraints of the Dimethylcarbamoyl Group
The addition of a dimethylcarbamoyl moiety (–C(=O)N(CH₃)₂) to the azetidine core—either directly at the N1 position or as a C3 pendant group—introduces a secondary layer of structural constraint driven by quantum mechanical effects.
p-π Conjugation: The lone pair of electrons on the carbamate/amide nitrogen delocalizes into the adjacent carbonyl π-system. This resonance stabilization imparts a significant partial double-bond character to the C–N bond[4].
Planar Lock: Because of this extended delocalization of π-electrons, the carbamoyl backbone is forced into a rigid, planar geometry[5].
Rotational Energy Barrier: The partial double bond creates a high energy barrier to rotation (typically 15–20 kcal/mol). Consequently, the dimethylcarbamoyl group does not freely spin at physiological temperatures; instead, it locks the molecule into distinct cis or trans rotameric states, drastically reducing the number of accessible conformations[5].
Synergistic Rigidification
When the geometric constraint of the azetidine ring is coupled with the stereoelectronic planarity of the dimethylcarbamoyl group, the resulting scaffold exhibits synergistic rigidification. The azetidine ring prevents spatial collapse of the molecular backbone, while the carbamoyl group dictates a rigid, directional exit vector for hydrogen bonding. This highly predictable, pre-organized structure is exceptionally valuable for targeting narrow, deep hydrophobic pockets, such as those found in kinases (e.g., JAK/STAT inhibitors)[2].
Synergistic conformational rigidity of dimethylcarbamoyl azetidine scaffolds.
Quantitative Conformational Data
To contextualize the rigidity of this scaffold, the following table summarizes the thermodynamic and structural parameters compared to baseline heterocycles.
Structural Motif
Ring Strain Energy (kcal/mol)
Approx. Rotational Barrier (kcal/mol)
Primary Conformational Driver
Azetidine Ring
~26.0
N/A (Ring Inversion)
Puckered ring constraint
Pyrrolidine Ring
~6.0
N/A (Envelope Inversion)
High flexibility / Pseudorotation
Dimethylcarbamoyl Group
N/A
15.0 - 20.0
p-π Conjugation (Planarity)
Dimethylcarbamoyl Azetidine
~26.0
16.0 - 22.0
Synergistic rigidification
Experimental Methodologies
To effectively leverage these scaffolds in drug discovery, researchers must employ robust, self-validating protocols for both synthesis and conformational profiling.
Experimental workflow for synthesizing and profiling dimethylcarbamoyl azetidines.
Protocol 1: Synthesis via Strain-Release and Carbamoylation
Causality & Rationale: Modern synthesis often utilizes azabicyclo[1.1.0]butane (ABB) precursors. The highly strained internal C–N bond of ABB allows for rapid, nucleophilic strain-release functionalization[6]. Subsequent carbamoylation requires careful base selection; a non-nucleophilic base (DIPEA) is essential to scavenge the HCl byproduct without competing with the azetidine for the highly reactive electrophile.
Step-by-Step Procedure:
Strain-Release Ring Opening: In a dry flask under argon, dissolve the ABB precursor (1.0 equiv) in anhydrous dichloroethane (DCE). Introduce the desired nucleophile and a Lewis acid catalyst (e.g., Yb(OTf)₃ at 30 mol%) to trigger the cleavage of the strained C–N bond, yielding the functionalized azetidine intermediate[6].
Preparation for Carbamoylation: Transfer the isolated azetidine intermediate (1.0 equiv) to a well-ventilated fume hood. Dissolve in anhydrous dichloromethane (DCM) at 0 °C.
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The steric bulk of DIPEA prevents nucleophilic interference while maintaining an alkaline environment.
Electrophile Addition: Dropwise add dimethylcarbamoyl chloride (DMCC, 1.2 equiv). Critical Safety Note: DMCC is a volatile, highly toxic carcinogen[7]. All handling must occur in a sealed system within a fume hood.
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Analysis
Causality & Rationale: Because the carbamate bond has a high rotational barrier, standard NMR at 298 K often yields broadened peaks or distinct sets of signals for the cis and trans rotamers. VT-NMR systematically increases thermal energy until the rotational exchange rate exceeds the NMR timescale, allowing the calculation of the exact rotational activation energy (
ΔG‡
) via the Eyring equation.
Step-by-Step Procedure:
Sample Preparation: Dissolve 10-15 mg of the purified dimethylcarbamoyl azetidine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
d6
) to permit high-temperature scanning without solvent boiling.
Baseline Acquisition: Acquire standard ¹H-NMR and ¹³C-NMR spectra at 298 K. Identify and integrate the distinct rotameric peaks (typically the N-methyl singlets of the dimethylcarbamoyl moiety). Record the peak separation in Hertz (
Δν
).
Temperature Gradient: Increase the NMR probe temperature in 5 K increments. Allow a strict 10-minute equilibration period at each step to ensure thermal homogeneity across the sample.
Coalescence Identification: Monitor the distinct rotameric signals as they broaden and eventually merge into a single peak. Record the exact temperature at which this occurs as the coalescence temperature (
Tc
).
Thermodynamic Calculation: Calculate the Gibbs free energy of activation (
ΔG‡
) for the bond rotation using the Eyring equation:
ΔG‡=4.58×Tc×[10.32+log(Tc/Δν)]
.
Pharmacological Implications
The integration of a dimethylcarbamoyl azetidine scaffold into a drug candidate yields benefits far beyond binding affinity.
Metabolic Stability: The sp³-rich, sterically congested nature of the azetidine ring makes it highly resistant to oxidative ring-opening by Cytochrome P450 enzymes compared to unhindered pyrrolidines or piperidines[1].
Enzymatic Resistance: The dimethylcarbamoyl group is highly resistant to hydrolytic cleavage by plasma esterases and amidases due to the steric shielding provided by the twin methyl groups.
Solubility: The inherent basicity of the azetidine nitrogen (when not directly carbamoylated) combined with the polar surface area of the carbamoyl oxygen significantly enhances aqueous solubility, optimizing the pharmacokinetic profile for oral bioavailability[2].
An In-Depth Technical Guide to In Silico Molecular Docking Studies of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Abstract This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico molecular docking studies on 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. In the absence of established biologica...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico molecular docking studies on 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. In the absence of established biological targets for this specific molecule, this document serves as a foundational protocol for researchers and drug development professionals to investigate its potential interactions with any protein of interest. By synthesizing theoretical principles with practical, step-by-step methodologies, this guide is designed to empower scientists to explore the therapeutic potential of novel small molecules. The protocols detailed herein are self-validating and grounded in established best practices within the computational chemistry community.
Introduction: The Rationale for In Silico Exploration
The journey of a novel chemical entity from conception to a therapeutic agent is long and arduous. In the early stages of drug discovery, in silico techniques such as molecular docking have become indispensable for rapidly assessing the potential of a molecule to interact with a biological target.[1][2][3] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the nature of the molecular interactions.[1][3]
This guide focuses on 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid , a small molecule for which, to date, specific biological targets have not been extensively documented in publicly available literature. This lack of data presents a unique opportunity to leverage computational methods to generate initial hypotheses about its potential bioactivity. By docking this molecule against various protein targets, researchers can begin to elucidate its potential mechanisms of action and prioritize targets for further experimental validation.
The methodologies outlined in this guide are designed to be broadly applicable, providing a robust framework for the computational screening of novel compounds. We will be utilizing widely accessible and validated open-source software to ensure the reproducibility of the described workflow.
The Molecular Docking Workflow: A Conceptual Overview
At its core, a molecular docking simulation can be broken down into several key stages, each with its own set of critical considerations.[4][5] The successful execution of each step is paramount to the reliability and accuracy of the final results.
receptor = receptor.pdbqt
ligand = ligand.pdbqt
center_x = [x-coordinate of grid center]
center_y = [y-coordinate of grid center]
center_z = [z-coordinate of grid center]
size_x = [size of grid box in x-dimension]
size_y = [size of grid box in y-dimension]
size_z = [size of grid box in z-dimension]
out = docking_results.pdbqt
This command will initiate the docking process, and the results will be saved to docking_results.pdbqt, with a log of the process saved to docking_log.txt.
Part 5: Post-Docking Analysis
Interpreting Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol. [7]A more negative value indicates a more favorable predicted binding energy. [8]These scores are useful for ranking different ligands or different poses of the same ligand but should not be interpreted as absolute binding free energies.
Visualizing Binding Poses
The docking_results.pdbqt file can be loaded into a molecular visualization program like PyMOL to inspect the predicted binding poses.
[9]
Analyze the Top-Ranked Pose: The pose with the lowest binding energy is typically the first one to be analyzed in detail.
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. [10]These interactions provide a structural basis for the predicted binding.
Caption: The decision-making process in post-docking analysis.
Quantitative Data Summary
Metric
Description
Typical Values/Interpretation
Binding Affinity
The predicted free energy of binding in kcal/mol.
More negative values indicate stronger predicted binding.
RMSD (for re-docking)
Root Mean Square Deviation between the docked pose and a known crystal structure pose (in Angstroms).
< 2.0 Å is generally considered a successful re-docking. [11]
Part 6: Validation of the Docking Protocol
A crucial step in any docking study is to validate the chosen protocol to ensure it can accurately reproduce known binding modes.
[12]
Re-docking
The most common method for validation is "re-docking". [2][12]This involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the protein using your established protocol.
Assessing Re-docking Success
The success of a re-docking experiment is typically measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and its original position in the crystal structure. An RMSD value of less than 2.0 Å is generally considered a successful validation. [11][13]If the protocol can successfully reproduce the known binding mode, it increases confidence in the predictions made for novel compounds like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step protocol for conducting in silico molecular docking studies on 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. While the absence of a known biological target makes this a prospective study, the methodologies outlined here provide a robust framework for generating initial hypotheses about the molecule's potential bioactivity.
The true value of in silico docking lies in its ability to guide and prioritize experimental work. Promising docking results should be followed up with in vitro binding assays and other experimental validation techniques to confirm the computational predictions. As our understanding of the biological roles of different proteins expands, the protocols in this guide can be readily applied to new and emerging targets, paving the way for the discovery of novel therapeutics.
References
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An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of Azetidine-3-Carboxylic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1][2] Their unique structural characteristics, including high ring strain, sp3-richness, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic properties to drug candidates.[1][2] Specifically, the incorporation of azetidine scaffolds, such as azetidine-3-carboxylic acid, can lead to enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic profiles.[1][2] This is evidenced by their presence in several FDA-approved drugs, including baricitinib and cobimetinib.[1][2] Azetidine-3-carboxylic acid, in particular, serves as a versatile building block, providing a rigid scaffold that can enhance the structural integrity of complex molecules and offer superior control over stereochemistry.[][4]
The journey of a drug from a promising candidate to a clinical reality is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] A thorough and early assessment of these characteristics is essential to de-risk drug development projects and guide medicinal chemistry efforts.[5] This guide provides a comprehensive technical overview of the methodologies and considerations for the pharmacokinetic (PK) profiling and bioavailability assessment of drug candidates incorporating azetidine-3-carboxylic acid building blocks.
The Strategic Importance of Early ADME & PK Profiling
The integration of in vitro and in vivo experimental data is fundamental to projecting human dose regimens that are both safe and therapeutically effective.[6] While in vitro experiments are crucial for guiding chemical synthesis and understanding drug action, in vivo characterizations offer unique insights into the complex biological systems that govern drug concentrations at the site of action.[6] Pharmacokinetic studies provide critical information on how a drug is absorbed, distributed, metabolized, and excreted by the body over time.[7] These studies are essential for evaluating efficacy, safety, and dosage regimens.[7]
Early and systematic ADME profiling allows for the identification of potential liabilities, enabling data-driven decisions to optimize chemical series toward viable clinical candidates.[5]
In Vitro Profiling: Foundational Assessment of ADME Properties
A suite of in vitro assays provides the initial assessment of a compound's ADME properties, guiding the selection of candidates for more extensive in vivo testing.[8]
Preliminary Toxicity and Safety Screening of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid: A Preclinical Framework
Executive Summary The incorporation of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Azetidine derivatives, in particular, are increasingly utilized to improve the pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Azetidine derivatives, in particular, are increasingly utilized to improve the pharmacokinetic properties, metabolic stability, and solubility of drug candidates[1]. However, the introduction of novel building blocks like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid necessitates rigorous early-stage toxicity screening to prevent late-stage clinical attrition.
This whitepaper provides an in-depth, self-validating technical framework for the preliminary safety screening of this specific compound. By synthesizing structural toxicology, in vitro methodologies, and international regulatory guidelines (ICH and OECD), this guide empowers drug development professionals to confidently evaluate the safety profile of azetidine-based intermediates before advancing to resource-intensive in vivo studies[2].
Structural Toxicology & Mechanistic Rationale
Before initiating empirical assays, a robust safety screening strategy must begin with a mechanistic analysis of the molecule's structural features. 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid presents three distinct functional domains, each carrying specific toxicological considerations:
The Azetidine Core: While azetidine-2-carboxylic acid is a known toxic non-proteinogenic amino acid that mimics L-proline and causes protein misfolding[3], the 3-substituted azetidines do not share this liability. They are generally safe, metabolically stable, and successfully integrated into FDA-approved therapeutics like baricitinib and cobimetinib[1]. However, the inherent ring strain of the 4-membered heterocycle requires monitoring for unforeseen nucleophilic ring-opening in physiological environments.
The Dimethylcarbamoyl Group: This urea-like capping group is highly stable. However, enzymatic cleavage by hepatic amidases could theoretically release dimethylamine. As a secondary amine, dimethylamine carries a risk of reacting with endogenous nitrites to form nitrosamines—a class of potent genotoxins heavily scrutinized by regulatory agencies.
The Carboxylic Acid Moiety: Free carboxylic acids are prone to Phase II metabolism, specifically acyl glucuronidation. Acyl glucuronides can be chemically reactive, potentially binding covalently to hepatic proteins and triggering idiosyncratic drug toxicity (IDT) or immune-mediated hepatotoxicity.
Understanding these causal relationships dictates our screening cascade: prioritizing hepatotoxicity, genotoxicity, and reactive metabolite formation.
Tier 1: In Silico & Cytotoxicity Screening
The initial phase of screening acts as a high-throughput filter, combining computational predictions with basal cellular toxicity assays.
Fig 1. Preliminary toxicity screening workflow for azetidine derivatives.
Protocol: HepG2 Cell Viability (ATP Quantitation)
Causality: The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 human hepatocellular carcinoma line because it retains critical liver-specific functions, making it an ideal model for detecting early hepatotoxins driven by acyl glucuronidation or ring-opening events. We measure ATP as a proxy for viability because mitochondrial dysfunction is a primary driver of drug-induced liver injury (DILI).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in 384-well opaque white plates at a density of 5,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM (final DMSO concentration ≤ 0.5%).
Incubation: Incubate the treated cells for 48 hours. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Chlorpromazine).
ATP Quantitation: Equilibrate plates to room temperature. Add an equal volume (25 µL) of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Analysis: Record luminescence using a microplate reader. Normalize data to vehicle controls and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Tier 2: Genotoxicity Profiling (OECD Guidelines)
Given the theoretical risk of dimethylamine cleavage and subsequent nitrosamine formation, rigorous genotoxicity testing is mandatory. We follow the OECD guidelines for testing chemicals, which are internationally recognized standards for non-clinical safety testing[4].
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Causality: The Ames test detects point mutations and frameshifts. Because our compound might require enzymatic cleavage to become reactive, testing must be conducted both in the presence and absence of rat liver S9 fraction (metabolic activation).
Step-by-Step Methodology:
Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.
Metabolic Activation: Prepare 10% S9 mix utilizing liver homogenate from Aroclor 1254-induced rats, supplemented with NADP and glucose-6-phosphate.
Exposure (Pre-incubation Method): Mix 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.1 mL of the test compound (up to 5,000 µ g/plate ). Incubate at 37°C for 20 minutes.
Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.
Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).
In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD 487)
Causality: While the Ames test detects DNA sequence changes, it misses structural chromosomal damage. The MNvit test identifies clastogens (chromosome-breaking agents) and aneugens (spindle poisons)[5]. We use Cytochalasin B to block cytokinesis, ensuring we only analyze cells that have actively divided during compound exposure, thereby preventing false negatives.
To transition from raw data to actionable go/no-go decisions, all experimental outputs must be evaluated against established pharmacological safety thresholds. Table 1 summarizes the acceptance criteria for the preliminary screening of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Table 1: Quantitative Acceptance Criteria for Preliminary Safety Screening
Assay / Parameter
Target Safety Threshold
Mechanistic Rationale
Action if Failed
Cytotoxicity (HepG2) CellTiter-Glo (IC₅₀)
> 50 µM
Ensures the compound does not cause basal mitochondrial or cellular dysfunction.
Optimize structure to reduce lipophilicity or mask the carboxylic acid.
Ames Test (OECD 471) Revertant Fold Increase
< 2-fold over vehicle control
Confirms absence of mutagenic potential (e.g., no nitrosamine formation).
Halt progression. Evaluate compound for highly reactive impurities.
MNvit (OECD 487) % Micronucleated Cells
No statistically significant increase
Confirms the azetidine ring strain does not induce clastogenic DNA damage.
Investigate mechanism of chromosome breakage; abandon scaffold if intrinsic.
Cardiotoxicity hERG Patch-Clamp (IC₅₀)
> 30 µM
Prevents drug-induced Long QT syndrome. Risk is low due to absence of basic amines.
Modify basic pKa or reduce spatial lipophilicity.
Metabolic Stability Human Liver Microsomes (CLint)
< 20 µL/min/mg protein
Ensures the compound is not rapidly degraded into toxic sub-components.
Identify metabolic soft spots via LC-MS/MS and block with fluorine/sterics.
Conclusion & IND-Enabling Path
The preliminary toxicity screening of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid requires a targeted approach that addresses the specific chemical liabilities of the azetidine ring, the carbamoyl linkage, and the carboxylic acid moiety. By executing the self-validating protocols outlined in this guide—ranging from HepG2 cytotoxicity to OECD-compliant genotoxicity assays—researchers can confidently establish the safety profile of this building block.
Compounds that successfully meet the quantitative thresholds outlined in Table 1 are de-risked for further development. The next phase involves transitioning from these preliminary in vitro screens to GLP-compliant in vivo studies, strictly adhering to the ICH M3(R2) guidelines for nonclinical safety studies to support human clinical trials[2].
References
[2] Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]
[4] Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals. Available at:[Link]
[5] Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available at:[Link]
[1] PubMed / National Institutes of Health. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at:[Link]
[3] MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Available at:[Link]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their rigid, th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their rigid, three-dimensional nature allows for the precise orientation of substituents, making them valuable as bioisosteres for other cyclic and acyclic structures. Specifically, azetidine-3-carboxylic acid derivatives are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity. The title compound, 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, is a key building block for the synthesis of more complex molecules, including inhibitors of various enzymes and modulators of receptors. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by literature precedents.
Overall Synthetic Strategy
The synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid can be efficiently achieved in a three-step sequence starting from the commercially available azetidine-3-carboxylic acid. The strategy involves:
Protection of the carboxylic acid: The carboxylic acid functionality is first protected as a methyl ester to prevent its interference in the subsequent N-functionalization step.
N-Carbamoylation: The secondary amine of the azetidine ring is then reacted with dimethylcarbamoyl chloride to introduce the desired carbamoyl group at the N1 position.
Deprotection: Finally, the methyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.
This approach ensures high yields and minimizes the formation of side products.
Visualizing the Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Synthetic route for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Experimental Protocols
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Purity
Supplier
Azetidine-3-carboxylic acid
101.10
-
≥98%
Commercially Available
Thionyl chloride (SOCl₂)
118.97
1.63
≥99%
Commercially Available
Methanol (MeOH)
32.04
0.792
Anhydrous
Commercially Available
Dimethylcarbamoyl chloride
107.54
1.15
≥98%
Commercially Available
Triethylamine (Et₃N)
101.19
0.726
≥99.5%
Commercially Available
Dichloromethane (CH₂Cl₂)
84.93
1.33
Anhydrous
Commercially Available
Lithium hydroxide (LiOH)
23.95
-
≥98%
Commercially Available
Tetrahydrofuran (THF)
72.11
0.889
Anhydrous
Commercially Available
Step 1: Synthesis of Methyl azetidine-3-carboxylate hydrochloride
Rationale: The protection of the carboxylic acid as a methyl ester is a crucial first step. The use of thionyl chloride in methanol is a classic and highly effective method for this transformation. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and the esterifying agent. The reaction is typically high-yielding and the product is isolated as its hydrochloride salt, which is often a stable, crystalline solid.
Protocol:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine-3-carboxylic acid (10.0 g, 98.9 mmol).
Under a nitrogen atmosphere, add anhydrous methanol (200 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (14.6 mL, 200 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux and stir for 4 hours. The suspension should become a clear solution.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a white solid.
Triturate the solid with diethyl ether (100 mL), filter, and dry under vacuum to yield methyl azetidine-3-carboxylate hydrochloride. The product is typically used in the next step without further purification.
Step 2: Synthesis of Methyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate
Rationale: This step involves the formation of a urea-type linkage at the azetidine nitrogen. The reaction of a secondary amine with a carbamoyl chloride is a standard method for this transformation. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are important to prevent hydrolysis of the dimethylcarbamoyl chloride.
Protocol:
Suspend methyl azetidine-3-carboxylate hydrochloride (14.9 g, 98.9 mmol) in anhydrous dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Cool the suspension to 0 °C in an ice bath.
Add triethylamine (34.5 mL, 247 mmol) dropwise to the stirred suspension.
In a separate flask, dissolve dimethylcarbamoyl chloride (10.0 mL, 108.8 mmol) in anhydrous dichloromethane (50 mL).
Add the dimethylcarbamoyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction with the addition of water (100 mL).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate as a colorless oil.
Step 3: Synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid. Saponification using a base like lithium hydroxide is a mild and efficient method for hydrolyzing methyl esters. The reaction is typically performed in a mixture of an organic solvent (like THF) and water to ensure the solubility of both the ester and the hydroxide salt.
Protocol:
Dissolve methyl 1-(dimethylcarbamoyl)azetidine-3-carboxylate (18.4 g, 98.9 mmol) in a mixture of tetrahydrofuran (200 mL) and water (100 mL) in a round-bottom flask.
Add lithium hydroxide monohydrate (8.3 g, 198 mmol) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid as a white solid.
Troubleshooting
Incomplete esterification (Step 1): Ensure that anhydrous methanol and a sufficient excess of thionyl chloride are used. Increasing the reflux time may also improve conversion.
Low yield in N-carbamoylation (Step 2): Ensure all reagents and solvents are anhydrous. The dimethylcarbamoyl chloride should be of high purity and added slowly at 0 °C.
Incomplete hydrolysis (Step 3): If the reaction stalls, a slight warming (to 40 °C) or the addition of more lithium hydroxide may be necessary. Ensure sufficient reaction time.
Conclusion
This application note provides a reliable and scalable three-step synthesis for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. The described protocols are based on well-established chemical transformations and have been optimized for clarity and reproducibility. This valuable building block can be synthesized in good overall yield, enabling its use in various drug discovery and development programs.
References
AstraZeneca AB. (2006). Preparation of pyrimidinyl-azetidine derivatives as inhibitors of beta-secretase (BACE1)
Hall, H. K., & Morgan, P. W. (1959). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of Organic Chemistry, 24(1), 24-28.
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
Wikipedia contributors. (2023). Dimethylcarbamoyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
Application Note: 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid as a Rigid Linker Module in PROTAC Design
Theoretical Framework & Structural Rationale Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted protein degradation (TPD), moving beyond traditional occupancy-based inhibition to actively rem...
Author: BenchChem Technical Support Team. Date: April 2026
Theoretical Framework & Structural Rationale
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted protein degradation (TPD), moving beyond traditional occupancy-based inhibition to actively remove disease-driving proteins[1]. A typical PROTAC requires three elements: a protein of interest (POI) ligand, an E3 ligase recruiting ligand, and a chemical linker connecting the two[2].
Historically, PROTAC development relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, these flexible linkers often incur a massive conformational entropy penalty during ternary complex formation and contribute to poor oral bioavailability and metabolic instability[3]. To overcome these limitations, the field has aggressively shifted toward rigidified linkers [4].
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a highly specialized rigid linker module.
The Azetidine Core: The strained four-membered nitrogen heterocycle introduces directional rigidity, significantly reducing the number of rotatable bonds. This pre-organizes the PROTAC into an active conformation that favors stable ternary complex formation (POI-PROTAC-E3)[5].
The Dimethylcarbamoyl Motif: Unlike traditional bifunctional linkers (e.g., Boc-azetidine-3-carboxylic acid) that require deprotection for dual conjugation, this molecule features a stable, terminal dimethylcarbamoyl urea group.
Expert Insight: Because it is a mono-functional carboxylic acid, 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is strategically deployed in the synthesis of minimal PROTACs or molecular glues. In these advanced architectures, the azetidine carboxylic acid is coupled to a warhead, while the dimethylcarbamoyl urea acts as a low-molecular-weight, surface-exposed anchor that directly interacts with the E3 ligase (such as Cereblon or VHL) or improves the physicochemical properties of the degrader[6].
Fig 1. Conceptual model of PROTAC ternary complex formation driven by a rigid azetidine linker.
Physicochemical Profiling
The transition from flexible to rigid linkers profoundly impacts the pharmacokinetic (PK) profile of the resulting degrader. The table below summarizes the comparative advantages of utilizing azetidine-based rigid architectures[2][6].
To ensure scientific integrity, the following protocols are designed as a self-validating system. The workflow progresses from chemical synthesis to biophysical validation, and finally to functional cellular assays.
Fig 2. Step-by-step experimental workflow for PROTAC synthesis and biological validation.
Protocol 1: Chemical Assembly of the PROTAC Module
Objective: Conjugate the 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid module to a target-binding warhead containing a free primary or secondary amine.
Step-by-Step Procedure:
Dissolve the target warhead (1.0 eq) and 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid (1.2 eq) in anhydrous DMF to a final concentration of 0.1 M under an inert nitrogen atmosphere.
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.
Add HATU (1.5 eq) portion-wise to the reaction mixture.
Stir at room temperature for 2-4 hours. Monitor the reaction progression via LC-MS to validate the consumption of the starting materials.
Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).
Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC to achieve >95% purity.
Causality & Expert Insight: The azetidine-3-carboxylic acid core is sterically hindered. HATU is explicitly selected over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group is highly reactive, facilitating efficient coupling to hindered amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without participating in unwanted side reactions.
Protocol 2: Validation of Ternary Complex Formation (TR-FRET)
Objective: Validate that the rigidified PROTAC successfully induces proximity between the POI and the E3 ligase.
Step-by-Step Procedure:
Prepare the assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
Dispense 10 nM of Terbium-labeled E3 ligase and 10 nM of FITC-labeled POI into a 384-well low-volume microplate.
Add a titration series of the purified PROTAC (ranging from 1 pM to 10 µM).
Incubate the plate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 490 nm and 520 nm). Calculate the FRET ratio (520 nm / 490 nm).
Causality & Expert Insight: Validating the ternary complex is critical because rigid linkers can completely abolish binding if the spatial vector is incorrect[3]. TR-FRET is the self-validating method of choice here; the long-lifetime Terbium fluorophore eliminates background autofluorescence, providing an exceptionally high signal-to-noise ratio to confirm that the dimethylcarbamoyl/azetidine module correctly orients the POI and E3 ligase[5].
Objective: Confirm the functional, proteasome-dependent degradation of the POI in living cells.
Step-by-Step Procedure:
Seed the target cancer cell line (e.g., HeLa or MV4-11) in 6-well plates at a density of 3x10⁵ cells/well.
Treat the cells with varying concentrations of the PROTAC (1 nM to 1 µM) for 12-24 hours. Self-Validation Step: Include a control well treated with the PROTAC + a proteasome inhibitor (e.g., MG132) to confirm the mechanism of action.
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein concentration via BCA assay and load equal amounts (20 µg) onto an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH).
Causality & Expert Insight: While TR-FRET confirms physical binding, it does not guarantee degradation. The target must be successfully ubiquitinated and processed by the proteasome. Western blotting directly quantifies the functional depletion of the POI, confirming the ultimate biological efficacy of the synthesized degrader[1].
Application Note: Engineering Next-Generation Non-Cleavable ADCs with Azetidine-3-Carboxylic Acid Linkers
Executive Summary The efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and physicochemical properties of its linker. While traditional non-cleavable linkers rely on flexible, hydrop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and physicochemical properties of its linker. While traditional non-cleavable linkers rely on flexible, hydrophobic aliphatic chains (such as SMCC), these architectures often lead to payload-driven antibody aggregation and poor pharmacokinetics.
This application note details the incorporation of azetidine-3-carboxylic acid —a rigid, 4-membered nitrogen-containing heterocycle—into non-cleavable ADC linkers[1]. By acting as a compact,
sp3
-rich linker modifier, azetidine dramatically improves aqueous solubility, enforces spatial separation between the payload and the antibody, and enhances overall metabolic stability[2].
Mechanistic Insights: The Azetidine Advantage
To understand the causality behind selecting azetidine-3-carboxylic acid over traditional linkers, we must examine the structural dynamics of ADCs:
Overcoming the Hydrophobicity Penalty: Standard non-cleavable linkers are highly hydrophobic. When conjugated to lipophilic payloads, the linker-payload complex tends to fold back onto the hydrophobic patches of the monoclonal antibody (mAb). This triggers intermolecular cross-linking and macroscopic aggregation. Azetidines introduce a highly polar,
sp3
-rich core that increases the hydrophilicity of the linker, reducing interactions with hydrophobic cellular structures and preventing aggregation[3],[2].
Structural Rigidity: The constrained 4-membered azetidine ring acts as a rigid physical spacer. Unlike flexible PEG or alkyl chains, this rigidity restricts the conformational degrees of freedom, projecting the payload away from the antibody surface. This structural modification also influences the succinimide ring hydrolysis equilibrium, impacting the long-term stability of the ADC attachment in liquid formulations[4].
The Bystander Effect & Safety: As a non-cleavable linker, azetidine-3-carboxylic acid relies on the complete lysosomal proteolysis of the antibody[5]. The resulting metabolite (an amino acid-azetidine-payload adduct) retains a formal charge at physiological pH. Because it cannot cross the phospholipid bilayer, it exhibits minimal bystander toxicity, making it ideal for targeting heterogeneously expressed tumors where off-target toxicity is a primary concern.
Quantitative Linker Comparison
The following table summarizes the physicochemical advantages of incorporating azetidine cores compared to legacy linker technologies.
Linker Core Architecture
Hydrophilicity (LogP Impact)
Structural Rigidity
Aggregation Propensity (at DAR 4)
In Vivo Plasma Stability
Linear Alkyl (e.g., SMCC)
Low (Highly Hydrophobic)
Highly Flexible
High
High
PEG (e.g., PEG4-Mal)
High
Highly Flexible
Low
Moderate to High
Azetidine-3-Carboxylic Acid
Moderate-High (
sp3
-rich)
High (Constrained Ring)
Very Low
Very High
Experimental Workflow & Visualization
The synthesis of an azetidine-based ADC requires a highly controlled, step-wise approach to ensure the integrity of the rigid heterocycle.
Fig 1: Synthesis and bioconjugation workflow for azetidine-based non-cleavable ADCs.
Step-by-Step Protocols: A Self-Validating System
The following protocols are engineered to be self-validating, meaning each major phase concludes with a definitive analytical checkpoint to guarantee causality and success before proceeding.
Protocol A: Synthesis of the Maleimide-Azetidine-Payload Construct
Note: 1-Boc-azetidine-3-carboxylic acid is utilized as the starting material to protect the secondary amine during payload coupling[1].
Amide Coupling: Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) and the amine-bearing payload (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
Causality: HATU is specifically chosen over EDC/NHS because the carboxylic acid on the constrained 4-membered azetidine ring is sterically hindered. HATU provides superior coupling efficiency for
sp3
-rich systems.
Boc Deprotection: Purify the intermediate, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc protecting group. Evaporate to complete dryness to remove all residual TFA.
Self-Validation Checkpoint: Perform LC-MS. The mass shift must correspond exactly to the loss of the Boc group (-100 Da). The absence of the starting material validates complete deprotection.
Maleimide Activation: Resuspend the deprotected azetidine-payload intermediate in DMF. Add 6-Maleimidohexanoic acid NHS ester (1.1 eq) and DIPEA (2.0 eq). Stir for 2 hours. Purify via preparative HPLC to yield the final activated drug-linker.
Protocol B: Bioconjugation to Monoclonal Antibody
Partial Reduction: Buffer exchange the mAb into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.4). Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate at 37°C for 2 hours.
Causality: TCEP is utilized instead of DTT because it selectively reduces interchain disulfides and does not contain thiols itself. Therefore, it does not require a time-consuming diafiltration step prior to maleimide addition, preventing premature re-oxidation of the antibody.
Self-Validation Checkpoint: Perform an Ellman’s assay (DTNB). A free thiol-to-antibody ratio of 4.0 to 4.5 confirms successful partial reduction, priming the system for a target Drug-to-Antibody Ratio (DAR) of ~4.
Conjugation: Adjust the pH of the reduced mAb solution to 6.5. Add 6.0 molar equivalents of the Maleimide-Azetidine-Payload construct (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v). Incubate for 1 hour at room temperature.
Causality: The pH is strictly lowered to 6.5 to accelerate the thiol-maleimide Michael addition while completely suppressing off-target cross-reactivity with surface lysine amines[4].
Protocol C: Purification and Quality Control
Quenching and SEC Purification: Quench the unreacted maleimide by adding a 10-fold excess of N-acetylcysteine. Purify the ADC using Size Exclusion Chromatography (SEC) to remove small molecules and isolate the monomeric ADC.
Self-Validation Checkpoint: Analyze the SEC chromatogram. Because the rigid azetidine linker prevents hydrophobic collapse, High Molecular Weight (HMW) aggregates should be <2%. If aggregates exceed 5%, the payload is excessively hydrophobic for the chosen DAR.
Hydrophobic Interaction Chromatography (HIC): Run the purified ADC on a HIC column to resolve the intact conjugate based on hydrophobicity, allowing for the precise calculation of the average DAR.
Application Note and Protocol for HPLC Method Development: Analysis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Abstract This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. This small,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. This small, polar molecule presents unique challenges for retention and detection in conventional reversed-phase chromatography. This application note details a systematic approach, exploring various chromatographic modes and detection techniques to establish a reliable and sensitive analytical method suitable for research, development, and quality control purposes. The protocols herein adhere to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and data quality.[1][2]
Introduction: The Analytical Challenge
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a functionalized azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that is of increasing interest in medicinal chemistry due to its unique structural and conformational properties.[3][4] The presence of both a carboxylic acid and a dimethylcarbamoyl group imparts a high degree of polarity to the molecule. This characteristic makes it poorly retained on traditional C18 reversed-phase columns, which rely on hydrophobic interactions.[5][6][7] Furthermore, the lack of a significant chromophore in its structure poses a challenge for detection by conventional UV-Vis spectroscopy.
This guide, therefore, explores alternative chromatographic strategies and detection methods to overcome these analytical hurdles. The primary objective is to develop a method that provides adequate retention, selectivity, and sensitivity for the accurate quantification of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
The molecule is polar and potentially zwitterionic.
pKa
The carboxylic acid group will have an acidic pKa, and the azetidine nitrogen will have a basic pKa.
The charge state of the molecule will be pH-dependent, influencing retention in ion-exchange and mixed-mode chromatography.
logP
Predicted to be low (hydrophilic).
Poor retention is expected in reversed-phase chromatography.
UV Absorbance
Lacks a strong chromophore.
UV detection will likely have low sensitivity. Alternative detection methods should be considered.
Strategic Approach to Method Development
Given the polar and non-chromophoric nature of the analyte, a multi-faceted approach to method development is warranted. The following chromatographic modes and detection techniques will be considered.
Chromatographic Modes
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[10]
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[5][11][12] This dual retention mechanism can be highly effective for separating polar and charged compounds, including zwitterions.[5][13][14]
Aqueous C18 (Reversed-Phase): While standard C18 columns are not ideal, specialized aqueous C18 columns are designed to be stable in highly aqueous mobile phases and can provide some retention for polar compounds.[6][7]
Detection Techniques
Charged Aerosol Detection (CAD): CAD is a universal detector that measures the charge of aerosol particles formed from the column eluent.[15] It is well-suited for non-volatile and semi-volatile analytes that lack a UV chromophore.[15][16][17] The response is generally independent of the chemical structure of the analyte, making it a valuable tool for quantitative analysis of compounds like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.[18]
Mass Spectrometry (MS): HPLC-MS is a highly sensitive and selective technique that provides mass information about the analyte.[19][20][21][22][23] It is an excellent choice for this compound, offering both qualitative and quantitative data.
The overall workflow for this method development is depicted in the following diagram:
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid reference standard
HPLC-grade acetonitrile
HPLC-grade methanol
Formic acid (or other suitable buffer components)
Ammonium acetate (or other suitable buffer components)
Ultrapure water
Instrumentation
HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.
Charged Aerosol Detector (CAD) and/or Mass Spectrometer (MS).
Protocol 1: Initial Column and Mobile Phase Screening
Objective: To identify a suitable column and initial mobile phase conditions that provide retention for the analyte.
Steps:
Prepare a stock solution of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
Prepare working standards by diluting the stock solution to a concentration of approximately 100 µg/mL.
Screen the following columns and mobile phase conditions:
Column Type
Mobile Phase A
Mobile Phase B
Initial Gradient
HILIC (e.g., Amide, Silica)
95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH adjusted with Formic Acid
50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH adjusted with Formic Acid
100% A to 100% B over 10 min
Mixed-Mode (e.g., C18/SCX)
Water with 0.1% Formic Acid
Acetonitrile with 0.1% Formic Acid
5% B to 95% B over 10 min
Aqueous C18
Water with 0.1% Formic Acid
Acetonitrile with 0.1% Formic Acid
0% B to 50% B over 10 min
Inject the working standard onto each column/mobile phase system and monitor the chromatogram.
Evaluate the results based on retention time, peak shape, and signal-to-noise ratio.
Protocol 2: Method Optimization
Objective: To fine-tune the chromatographic conditions to achieve optimal separation and sensitivity.
Steps:
Select the most promising column and mobile phase system from the initial screening.
Optimize the mobile phase composition:
Organic Modifier: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) if applicable.
pH: Adjust the pH of the aqueous mobile phase to influence the ionization state of the analyte and improve retention and peak shape.
Buffer Concentration: Vary the buffer concentration to assess its impact on retention and peak shape.
Optimize the gradient profile: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time to achieve the desired resolution and analysis time.
Optimize detector parameters:
CAD: Optimize the nebulizer temperature and other detector-specific settings.[24]
MS: Optimize ionization source parameters (e.g., capillary voltage, gas flow rates) and select appropriate monitoring ions (e.g., [M+H]+).
Protocol 3: Method Validation
Objective: To demonstrate that the developed method is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[25][26][27]
Validation Parameters:
Parameter
Protocol
Acceptance Criteria
Specificity
Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.
No interfering peaks at the retention time of the analyte.
Linearity and Range
Prepare a series of at least five concentrations of the analyte and inject each in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Recovery should be within 98.0% to 102.0%.
Precision
- Repeatability: Inject the same standard solution six times. - Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Signal-to-noise ratio ≥ 10.
Robustness
Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results.
The method should remain unaffected by small, deliberate variations in parameters.
The relationship between these validation parameters is illustrated below:
Caption: Key parameters for HPLC method validation.
Expected Results and Discussion
Based on the physicochemical properties of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, it is anticipated that the HILIC and Mixed-Mode Chromatography approaches will yield the most favorable results.
HILIC: A HILIC method is expected to provide good retention and peak shape. The high organic content of the mobile phase will also enhance sensitivity with both CAD and MS detection.[28]
Mixed-Mode Chromatography: An MMC column with both reversed-phase and cation-exchange functionalities could offer unique selectivity for this zwitterionic compound.[11][12][14]
Table of Optimized Conditions (Hypothetical Example):
Parameter
Optimized Value
Column
HILIC Amide, 100 x 2.1 mm, 1.7 µm
Mobile Phase A
95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Formic Acid
Mobile Phase B
50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Formic Acid
Gradient
0-1 min (100% A), 1-8 min (to 50% B), 8-9 min (to 100% B), 9-10 min (100% B), 10-10.1 min (to 100% A), 10.1-12 min (100% A)
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Detector
Charged Aerosol Detector (CAD)
CAD Nebulizer Temp.
35 °C
Conclusion
The development of a robust HPLC method for a polar, non-chromophoric analyte like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid requires a departure from traditional reversed-phase approaches. By systematically evaluating alternative chromatographic modes such as HILIC and Mixed-Mode Chromatography, coupled with universal detection techniques like CAD or MS, a reliable and sensitive analytical method can be successfully developed and validated. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers and scientists to establish a method that is fit for its intended purpose and compliant with regulatory expectations.
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International - Chromatography Online. [Link]
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
LCGC International - Chromatography Online. (n.d.). Mass Detection for Chromatographers. [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
Benchchem. (n.d.). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
Stoll, D. R. (2020, December 1). Tips for LC Coupled with Charged Aerosol Detection. LCGC International. [Link]
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
Western Sydney University. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Chromtech. (n.d.). HPLC Analysis of Carboxylic Acids. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
Noubissié, E., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1635, 461751. [Link]
Zenodo. (2024, March 26). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
Max Planck Institute for Marine Microbiology. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). [Link]
Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]
LCGC International. (2025, November 27). Mixed-Mode Chromatography—A Review. [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
PubMed. (2025, August 2). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. [Link]
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]
MDPI. (2023, September 15). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. [Link]
International Journal of Pharmaceutical Sciences and Research. (2018, December 20). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. [Link]
National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
Journal of the American Chemical Society. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]
Preparation of active esters from 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid intermediates
Application Note: Synthesis and Conjugation of Active Esters from 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid Intermediates Scientific Rationale & Structural Context Azetidine derivatives have emerged as privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Conjugation of Active Esters from 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acid Intermediates
Scientific Rationale & Structural Context
Azetidine derivatives have emerged as privileged structural motifs in modern drug discovery. Their four-membered nitrogen-containing heterocycle provides conformational rigidity, improved metabolic stability, and enhanced pharmacokinetic profiles compared to larger, more flexible rings[1]. The intrinsic ring strain of azetidines (approximately 25.4 kcal/mol) dictates their unique reactivity, placing them in a "goldilocks" zone—more stable and easier to handle than highly reactive aziridines, yet offering distinct spatial orientations unattainable by unreactive pyrrolidines[2].
The functionalization of azetidine-3-carboxylic acid with a 1-(dimethylcarbamoyl) moiety serves a critical dual purpose in synthetic workflows:
Electronic Deactivation: The electron-withdrawing nature of the urea-like dimethylcarbamoyl group significantly reduces the nucleophilicity of the azetidine nitrogen. This prevents deleterious inter-molecular self-condensation (polymerization) during the activation of the C3-carboxylic acid.
Pharmacophoric Stability: It acts as a metabolically stable, polar moiety that frequently improves the aqueous solubility of the final drug candidate or bioconjugate.
Mechanistic Causality in Active Ester Preparation
To conjugate this intermediate to primary amines (e.g., in PROTAC linkers, peptide synthesis, or antibody-drug conjugates), the C3-carboxylic acid must be converted into a reactive electrophile. N-Hydroxysuccinimide (NHS) esters are the industry standard due to their optimal balance of amine-reactivity and hydrolytic stability[3].
Carbodiimide Selection (EDC vs. DCC): EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is strictly preferred over DCC for this scaffold. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate, which is rapidly trapped by NHS[4]. The resulting byproduct, a substituted urea, is highly water-soluble and easily removed via mild aqueous washing. This is critical because it preserves the moisture-sensitive NHS ester without requiring harsh silica gel chromatography.
Omission of DMAP: While 4-Dimethylaminopyridine (DMAP) is a ubiquitous acyl transfer catalyst, it is deliberately excluded from this specific NHS esterification protocol. In the presence of carbodiimides, DMAP can accelerate the deleterious O-to-N acyl migration of the O-acylisourea intermediate, leading to an unreactive N-acylurea dead-end product. NHS is sufficiently nucleophilic to trap the intermediate without catalytic assistance.
Quantitative Comparison of Active Ester Intermediates
Selecting the correct active ester depends on the downstream application. The table below summarizes the quantitative and qualitative properties of common active esters derived from azetidine-3-carboxylic acids.
Active Ester Type
Reagent System
Half-Life (pH 7.0, 25°C)
Byproduct Removal Strategy
Optimal Application
NHS Ester
EDC·HCl / NHS
~4–5 hours
Aqueous wash (0.1 M HCl)
Organic synthesis, small molecule amidation
Sulfo-NHS Ester
EDC·HCl / Sulfo-NHS
~4–5 hours
Dialysis / SEC
Aqueous bioconjugation (proteins/antibodies)
PFP Ester
DIC / PFP-OH
>24 hours
Silica gel chromatography
Peptide synthesis, long-term storage
(Data supported by standard bioconjugation kinetics[3])
Experimental Protocols
Protocol A: Organic Phase Synthesis of the NHS Ester (Self-Validating)
Objective: Prepare an isolable, high-purity NHS ester of 1-(dimethylcarbamoyl)azetidine-3-carboxylic acid for downstream organic coupling.
Initiation: Charge a dry 25 mL round-bottom flask with the azetidine-3-carboxylic acid intermediate and NHS. Dissolve the mixture in 5.0 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic degradation of the highly reactive O-acylisourea intermediate before NHS can attack.
Activation: Add EDC·HCl in one single portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.
Self-Validation Step: Monitor the reaction via LC-MS. The successful formation of the NHS ester is confirmed by a characteristic mass shift of +97 Da relative to the starting acid, alongside the complete disappearance of the starting material mass.
Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 10 mL of ice-cold 0.1 M HCl, 10 mL of distilled water, and 10 mL of brine. Causality: The cold, dilute acidic wash efficiently partitions the water-soluble EDC-urea byproduct and unreacted EDC into the aqueous phase without hydrolyzing the newly formed NHS ester.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C) to yield the active ester as a white to off-white solid. Store at -20 °C under argon.
Protocol B: Downstream Amide Coupling
Objective: Conjugate the isolated NHS ester to a target primary amine.
Dissolve the isolated NHS ester (1.0 eq) and the target primary amine (1.05 eq) in anhydrous DCM or DMF.
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to ensure the amine is fully deprotonated and nucleophilic.
Stir at room temperature for 1–2 hours.
Self-Validation Step: The release of the NHS leaving group can be monitored by the disappearance of the characteristic NHS ester carbonyl stretches (~1810, 1780, 1740 cm⁻¹) via FT-IR, or by TLC showing the emergence of the highly polar, free NHS byproduct.
Pathway Visualization
Workflow for the preparation and conjugation of azetidine-3-carboxylic acid active esters.
Troubleshooting & Analytical Validation
Low Yield / High Starting Material Recovery: This indicates rapid hydrolysis of the O-acylisourea intermediate before NHS trapping. Ensure all solvents are strictly anhydrous. If using DMF, ensure it is amine-free, as dimethylamine impurities will rapidly consume the active ester.
Presence of N-Acylurea Byproduct: If LC-MS reveals a mass corresponding to the starting material + EDC (+155 Da) that does not react with amines, O-to-N acyl migration has occurred. Ensure the reaction is kept cold during EDC addition and verify that no DMAP or strong bases were accidentally introduced during the activation phase.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs | National Institutes of Health (NIH) / PubMed |[Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | RSC Publishing | [Link]
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS | Echo BioSystems |[Link]
Application Note: Scale-Up Manufacturing and Process Optimization of Dimethylcarbamoyl Azetidine Derivatives
Introduction and Mechanistic Context Dimethylcarbamoyl azetidine derivatives are increasingly prominent as critical structural motifs in modern drug discovery. They serve as key pharmacophores in the development of resis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
Dimethylcarbamoyl azetidine derivatives are increasingly prominent as critical structural motifs in modern drug discovery. They serve as key pharmacophores in the development of resistance-breaking acetylcholinesterase (AChE) inhibitors targeting the malaria mosquito Anopheles gambiae[1], and as highly selective Sirtuin 6 (Sirt6) activators with potential applications in metabolic and neurodegenerative diseases[2]. The incorporation of the dimethylcarbamoyl group onto the strained four-membered azetidine ring often enhances metabolic stability and target binding affinity.
However, translating the synthesis of these derivatives from discovery chemistry (milligram scale) to pilot-plant manufacturing (kilogram scale) presents significant chemical engineering and safety challenges. The primary reagent used for this transformation, dimethylcarbamoyl chloride (DMCC), is a highly reactive acylating agent, a known lachrymator, and a probable human carcinogen[3]. Consequently, process scale-up must prioritize rigorous process safety management (PSM), closed-system engineering, and optimized reaction kinetics to minimize hazardous exposure and byproduct formation.
This application note details a self-validating, scalable protocol for the N-carbamoylation of azetidine derivatives, emphasizing mechanistic causality, safety controls, and analytical validation.
Process Chemistry & Engineering Principles
Reagent Selection and Causality
The standard laboratory-scale synthesis often utilizes excess DMCC and triethylamine (TEA) in dichloromethane (DCM). For scale-up, this system is suboptimal:
Solvent Shift: DCM is heavily regulated due to environmental and health concerns. We substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF), a biorenewable solvent that offers excellent phase separation during aqueous workup, reducing the E-factor of the process.
Base Optimization: N,N-Diisopropylethylamine (DIPEA) is preferred over TEA. The increased steric bulk of DIPEA prevents the formation of competitive nucleophilic adducts with DMCC, ensuring higher chemoselectivity for the azetidine nitrogen.
Thermal Management: The reaction between the azetidine secondary amine and DMCC is highly exothermic. In a batch reactor, uncontrolled addition can lead to thermal runaway and the degradation of the sensitive azetidine ring. Controlled dosing under active jacket cooling is mandatory.
Safety and Containment Protocols
Because DMCC behaves as a highly toxic acyl chloride[3], all scale-up operations must be conducted in a professional, high-containment facility.
Closed-System Transfer: DMCC must be charged into the reactor using a closed-loop vacuum transfer or dedicated dosing pumps to prevent inhalation exposure.
Off-Gas Scrubbing: The reaction generates hydrogen chloride (HCl) gas. The reactor must be vented through a dual-stage scrubber system containing 10% w/w sodium hydroxide (NaOH) to neutralize HCl and hydrolyze any volatilized DMCC into dimethylamine, CO2, and NaCl[4].
Step-by-Step Methodology: Kilo-Scale Synthesis
The following protocol describes the synthesis of a generic 1-(dimethylcarbamoyl)azetidine intermediate from an azetidine-3-substituted precursor.
Equipment: 50 L glass-lined reactor equipped with a retreat-curve impeller, jacket cooling, internal temperature probe, and overhead condenser linked to a caustic scrubber.
Step 1: Reactor Preparation and Inerting
Purge the 50 L reactor with ultra-high purity Nitrogen (N2) for 15 minutes to ensure an anhydrous atmosphere. Moisture must be strictly excluded to prevent the premature hydrolysis of DMCC[4].
Charge the reactor with 2-MeTHF (20.0 L) and the azetidine precursor (10.0 mol, 1.0 eq).
Initiate agitation at 150 RPM.
Step 2: Base Addition and Cooling
Add DIPEA (15.0 mol, 1.5 eq) via an addition funnel over 10 minutes.
Engage jacket cooling to bring the internal reaction mass temperature (Tr) to 0°C – 5°C.
Step 3: Controlled DMCC Dosing
Critical Safety Step: Ensure the caustic scrubber is fully operational.
Using a closed-system dosing pump, add Dimethylcarbamoyl chloride (11.0 mol, 1.1 eq) continuously over 120 minutes.
Causality: The dosing rate must be dynamically linked to the internal temperature probe to ensure Tr does not exceed 10°C, thereby preventing azetidine ring opening and impurity generation.
Step 4: Reaction Maturation and PAT Monitoring
Once dosing is complete, adjust the jacket temperature to warm the reaction mass to 20°C.
Stir for 4 hours.
Utilize in-line Process Analytical Technology (PAT), such as ReactIR or HPLC sampling, to monitor the disappearance of the azetidine starting material. Proceed to quench only when conversion is >99%.
Step 5: Quenching and Phase Separation
Cool the reactor to 5°C.
Slowly charge 10% aqueous NaOH (10.0 L) over 45 minutes to quench unreacted DMCC and neutralize the DIPEA hydrochloride salts.
Stop agitation and allow 30 minutes for phase separation. 2-MeTHF facilitates a rapid and distinct phase boundary.
Drain the lower aqueous phase into a dedicated hazardous waste vessel for further basic hydrolysis treatment.
Step 6: Isolation
Wash the organic phase with brine (5.0 L), followed by water (5.0 L).
Concentrate the organic phase under reduced pressure (50 mbar, 40°C) to approximately 5.0 L.
Induce crystallization by the anti-solvent addition of heptane (10.0 L).
Filter the resulting slurry, wash the filter cake with cold heptane, and dry under vacuum at 45°C to constant weight.
Analytical Validation & Data Presentation
The optimization from bench-scale to pilot-scale demonstrates significant improvements in safety, yield, and environmental impact. The data is summarized in Table 1.
Table 1: Comparative Metrics for Dimethylcarbamoyl Azetidine Synthesis
Metric
Bench Scale (DCM/TEA)
Pilot Scale (2-MeTHF/DIPEA)
Analytical Method / Causality
Scale
10 mmol
10 mol
N/A
Isolated Yield
78%
89%
Improved phase separation and reduced hydrolysis.
Purity (HPLC-UV)
96.5%
>99.2%
Area normalization (210 nm); fewer side reactions due to strict thermal control.
Residual DMCC
< 50 ppm
< 1 ppm
GC-MS; Caustic quench effectively destroys the toxic electrophile.
E-Factor
45.2
18.4
Mass of waste / Mass of product; driven by solvent recovery.
Process Visualization
The following diagram illustrates the logical flow and safety containment boundaries of the scale-up process.
Process flow diagram for the scale-up synthesis of dimethylcarbamoyl azetidine derivatives.
Technical Support Center: Preventing Azetidine Ring-Opening in Reactions with 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique chemical stability challenges of the azetidine ring system and prevent unwanted ring-opening during your synthetic transformations.
Introduction: The Challenge of the Strained Azetidine Ring
Azetidines are valuable building blocks in medicinal chemistry, offering a rigid scaffold that can lead to improved potency and pharmacokinetic properties in drug candidates.[1] However, the inherent ring strain of this four-membered heterocycle (approximately 25.4 kcal/mol) makes it susceptible to decomposition and ring-opening reactions, a stability issue not typically observed with larger ring systems like pyrrolidines.[1][2][3] This guide will focus specifically on strategies to maintain the integrity of the azetidine ring in 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid during common synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of azetidine ring-opening?
A1: The propensity of an azetidine ring to open is primarily influenced by two factors:
Ring Strain: The significant strain energy of the four-membered ring provides a thermodynamic driving force for ring-opening reactions that lead to more stable, acyclic products.[1][2]
Activation of the Azetidine Nitrogen: The nitrogen atom of the azetidine ring can be activated, making the ring more susceptible to nucleophilic attack.[4] This activation can occur through:
Protonation under Acidic Conditions: In acidic media, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion.[1][4]
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen, increasing the electrophilicity of the ring carbons.[4][5]
Quaternization: Alkylation of the nitrogen to form a permanently charged azetidinium salt dramatically increases its reactivity towards nucleophiles.[4][5][6][7][8][9]
Q2: I'm planning an amide coupling reaction with 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid. What are the key parameters to control to avoid ring-opening?
A2: Amide coupling reactions are a common source of azetidine ring instability.[10][11][12][13] To mitigate this risk, careful control of the following parameters is crucial:
Temperature: Elevated temperatures can promote decomposition of the strained ring. It is highly recommended to perform the coupling reaction at room temperature or below (0 °C to 25 °C). If the reaction is sluggish, extending the reaction time is preferable to increasing the temperature.[14]
Choice of Coupling Reagents: While many standard coupling reagents can be used, it is important to select those that do not generate harsh or highly acidic byproducts. Common choices include EDC/HOBt and HATU/DIPEA.[10][11][12]
pH Control: Maintaining a neutral or slightly basic pH is critical. The presence of strong acids can lead to protonation of the azetidine nitrogen and subsequent ring-opening.[1]
Q3: Can I use protecting groups on the azetidine nitrogen to enhance stability?
A3: In the case of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, the nitrogen is already substituted with a dimethylcarbamoyl group. This urea-type functionality generally provides a degree of electronic stabilization. However, for other azetidine derivatives, the choice of N-protecting group is critical. Here's a comparison of common options:
Protecting Group
Stability under Acidic Conditions
Stability under Basic Conditions
Removal Conditions
Notes
Boc (tert-Butoxycarbonyl)
Labile, especially to strong acids (e.g., TFA).[14]
Generally stable
Strong acid (TFA, HCl)
Widely used, but its acid lability requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)
More stable than Boc to acidic conditions.
Generally stable
Hydrogenolysis (e.g., H₂, Pd/C)
Offers orthogonal deprotection in the presence of acid-labile groups.
The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases, but also provides stability in others. Removal can be challenging.[14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Ring-Opening Observed During Amide Coupling of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Symptoms:
Low yield of the desired amide product.
Presence of ring-opened byproducts in the reaction mixture, often appearing as more polar spots on TLC or unexpected masses in LC-MS analysis.
Root Causes & Solutions:
Excessive Heat: As mentioned, elevated temperatures are a primary cause of decomposition.
Protocol: Maintain the reaction temperature between 0 °C and 25 °C. If the reaction is slow, increase the reaction time rather than the temperature.[14]
Acidic Conditions: The use of acidic coupling additives or the generation of acidic byproducts can trigger ring-opening.
Protocol: Ensure the reaction medium remains neutral or slightly basic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended.
Prolonged Reaction Times: Even at ambient temperatures, extended reaction times can lead to gradual decomposition.
Protocol: Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[14]
Issue 2: Product Decomposition Under Acidic or Basic Conditions
Symptoms:
The desired product appears to be formed initially but degrades during workup or purification.
Root Causes & Solutions:
Acid-Mediated Decomposition: The azetidine ring is particularly susceptible to decomposition under acidic conditions.[1][4] An intramolecular ring-opening can occur, especially if a pendant nucleophilic group is present.
Protocol: Avoid acidic workup conditions. Use a mild basic wash (e.g., saturated aqueous sodium bicarbonate) to quench the reaction. For purification, consider using a chromatography system with a neutral mobile phase.
Strongly Basic Conditions: While generally more stable to bases than acids, prolonged exposure to strong bases can also lead to side reactions.
Protocol: Use mild inorganic bases like potassium carbonate or cesium carbonate when a base is required.[15] Avoid strong, non-nucleophilic bases if possible, as they can promote elimination reactions.
Experimental Protocols
General Protocol for Amide Coupling with 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
This is a generalized procedure and may require optimization for your specific amine.
Preparation: In an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid (1.0 eq.) and your amine (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
Coupling Agent Addition: Add your chosen coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Problem: Reaction Mechanisms and Troubleshooting Workflows
To further aid in your understanding, the following diagrams illustrate the key mechanisms of ring-opening and a logical workflow for troubleshooting.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Troubleshooting workflow for azetidine ring-opening.
References
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
Couty, F., & Evano, G. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 1-14. [Link]
Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862. [Link]
Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887. [Link]
Kerr, W. J., & Prieto, J. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2657. [Link]
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386. [Link]
O'Neil, I. A., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 221. [Link]
Singh, G. S., & Singh, P. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (2019). Regioselective ring opening reactions of azetidines. Organic letters, 21(24), 10006-10010. [Link]
Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634-1639. [Link]
Troubleshooting poor solubility of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid in organic solvents
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized, small-ring heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized, small-ring heterocycles. 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is notoriously difficult to dissolve in standard organic solvents, often bottlenecking downstream synthesis steps like amide couplings or esterifications.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your experimental protocols are both effective and self-validating.
Diagnostic Solubilization Workflow
Before modifying your solvent system, use the following decision matrix to determine the optimal solubilization strategy based on your downstream chemical requirements.
Decision matrix for solubilizing 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid.
Q1: Why is this specific azetidine derivative completely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?A: The insolubility is driven by exceptionally high crystal lattice energy and a robust intermolecular hydrogen-bonding network. The azetidine ring restricts conformational flexibility, exposing the highly polar functional groups.[1]. Furthermore, the N1 dimethylcarbamoyl group acts as a strong dipole and hydrogen-bond acceptor (similar to a urea). Solvents like DCM or EtOAc lack the necessary dielectric constant to disrupt this network.
Q2: I need to perform an amide coupling (e.g., using HATU/EDC). What is the best way to solubilize the acid without adding water?A: The most effective strategy is in situ lipophilic salt formation. By adding a bulky, lipophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA) to your suspension, you deprotonate the carboxylic acid.. This converts the dimerized acid into a solvated ion pair, drastically increasing solubility. (See Protocol A ).
Q3: My reaction requires strictly neutral conditions, meaning I cannot use bases. What are my solvent options?A: You must rely on strong Lewis-base solvents.[2]. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) act as powerful hydrogen-bond acceptors that actively compete with the carboxylic acid dimers, stabilizing the monomeric form.
Q4: I synthesized this compound, and it is currently dissolved in an aqueous layer. Standard liquid-liquid extraction (LLE) with EtOAc is failing. How can I recover my product?A: Because of its high polarity, the partition coefficient (LogP) heavily favors the aqueous phase. You must use Reactive Extraction .[3]. By adding Trioctylamine (TOA) to your organic diluent, the amine forms a reversible, lipophilic complex with the carboxylic acid at the biphasic interface, pulling it into the organic layer. (See Protocol B ).
Solvation Data & Empirical Solubility Matrix
To assist in solvent selection, the following table summarizes the expected solubility profiles of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid under different conditions.
Solvent System
Dielectric Constant (ε)
H-Bond Acceptor Capacity
Expected Solubility (Neutral Acid)
Expected Solubility (DIPEA Salt)
Dichloromethane (DCM)
8.9
Poor
< 1 mg/mL (Insoluble)
20–50 mg/mL (Moderate)
Ethyl Acetate (EtOAc)
6.0
Moderate
< 1 mg/mL (Insoluble)
< 5 mg/mL (Poor)
N,N-Dimethylformamide (DMF)
36.7
Strong
10–30 mg/mL (Moderate)
> 100 mg/mL (High)
Dimethyl Sulfoxide (DMSO)
46.7
Strong
> 50 mg/mL (High)
> 100 mg/mL (High)
Water (pH 7.4 Buffer)
80.1
Strong
> 100 mg/mL (High)
N/A (Ionized)
Self-Validating Experimental Protocols
Protocol A: In Situ Lipophilic Salt Formation (For Amide Couplings)
Causality: This protocol chemically converts the rigid, hydrogen-bonded acid dimer into a lipophilic, solvated carboxylate-ammonium ion pair, bypassing the lattice energy barrier.
Suspension: Add 1.0 equivalent of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid to a dry, argon-purged reaction flask. Add anhydrous DCM or THF to achieve a target concentration of 0.1 M. (Note: The mixture will be a cloudy, heterogeneous suspension).
Deprotonation: Dropwise, add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Agitation: Sonicate or stir vigorously at room temperature for 5–10 minutes.
Self-Validation Checkpoint: Observe the flask. The suspension must transition into a completely transparent solution. If particulate matter remains, the lattice is not fully disrupted. Corrective action: Add anhydrous DMF in 5% v/v increments until absolute optical clarity is achieved.
Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and amine nucleophile.
Protocol B: Reactive Extraction from Aqueous Media
Causality: Standard partitioning fails due to polarity. This protocol utilizes a lipophilic carrier (TOA) to form a hydrophobic complex with the polar acid, artificially shifting the partition coefficient into the organic phase.
Step-by-step workflow and validation for the reactive extraction process.
Aqueous Preparation: Acidify the aqueous layer containing the azetidine derivative to pH 2.0–2.5 using 1M HCl. Causality: This ensures the carboxylic acid is fully protonated and available for complexation.
Organic Phase Preparation: Prepare an organic extraction phase consisting of 20% v/v Trioctylamine (TOA) in a polar organic diluent (e.g., 1-octanol or methyl isobutyl ketone).
Extraction: Combine the aqueous and organic phases in a 1:1 volume ratio. Shake vigorously for 10–15 minutes to maximize the interfacial surface area where the complexation occurs.
Phase Separation: Allow the layers to separate completely.
Self-Validation Checkpoint: Sample the depleted aqueous layer and analyze it via HPLC/LCMS. A successful reactive extraction is validated by a >85% reduction in the target compound's peak area compared to the pre-extraction aqueous phase.
Recovery (Back-Extraction): To recover the free acid from the organic layer, back-extract the TOA-organic phase with a mild aqueous base (e.g., 0.5 M NaOH). The base breaks the TOA-acid complex, driving the carboxylate salt back into a clean aqueous phase for lyophilization.
References
13.3: Physical Properties of Carboxylic Acids. JoVE (Journal of Visualized Experiments). Available at: [Link]
Solubility of Organic Compounds. University of Calgary. Available at:[Link]
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV (Office of Scientific and Technical Information). Available at:[Link]
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER (Forschungszentrum Jülich). Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in Azetidine-3-Carboxylic Acid Peptide Couplings
Welcome to the Advanced Peptide Synthesis Support Center. Azetidine-3-carboxylic acid (Aze-3-COOH) is a highly strained, four-membered nitrogen heterocycle increasingly used in drug development to improve metabolic stabi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. Azetidine-3-carboxylic acid (Aze-3-COOH) is a highly strained, four-membered nitrogen heterocycle increasingly used in drug development to improve metabolic stability and alter peptide conformation. However, its incorporation presents severe steric challenges. The compact, puckered nature of the azetidine ring forces substituents into pseudo-axial and equatorial positions, creating a dense steric shield around both the N-terminal secondary amine and the C3-carboxylic acid.
This guide provides field-proven troubleshooting workflows, mechanistic FAQs, and self-validating protocols to help you overcome incomplete couplings, epimerization, and low yields when working with Aze-3-COOH.
Diagnostic Workflow for Aze-3-COOH Coupling Failures
When standard coupling protocols fail, identifying the root cause—whether it is an issue of kinetic barrier (steric hindrance) or a side reaction (epimerization/ring-opening)—is the first step. Use the diagnostic workflow below to isolate the problem.
Troubleshooting workflow for Aze-3-COOH peptide coupling failures.
Knowledge Base & FAQs
Q: Why do standard reagents like HBTU or DIC/HOBt fail when coupling to or from Aze-3-COOH?A: The failure is fundamentally kinetic. The bulky active esters formed by HOBt cannot easily achieve the correct Bürgi-Dunitz trajectory for nucleophilic attack due to the steric bulk of the azetidine ring. Newer reagents like COMU, which are based on the OxymaPure leaving group, form a less sterically hindered and highly reactive active ester, resulting in greater coupling efficiency for difficult sequences[1].
Q: Which coupling reagent should I prioritize for Aze-3-COOH?A: COMU is highly recommended. While HOAt-based reagents like HATU remain a benchmark for high coupling efficiency, COMU stands out as a superior alternative due to its non-explosive safety profile and comparable reactivity[2]. Furthermore, COMU can effectively facilitate coupling with only a single equivalent of a tertiary base, which minimizes base-catalyzed side reactions[3].
Q: I am observing epimerization of the amino acid being coupled to the Aze-3-COOH nitrogen. How can I suppress this?A: Epimerization in sterically hindered couplings occurs via the oxazolone pathway because the desired coupling reaction is slower than the rate of racemization. To suppress this, you must increase the coupling rate while decreasing base-catalyzed proton abstraction. Use COMU or PyOxim, limit pre-activation time to 1 minute, and reduce your base. COMU performs extremely well in the presence of only 1 equivalent of base, confirming its efficiency while protecting chiral integrity[1].
Q: Can Microwave-Assisted Peptide Synthesis (MAPS) help with Aze-3-COOH?A: Yes. When applied to the solid-phase synthesis of sterically hindered amino acids, microwave techniques can increase reaction speed by 2 to 4 times, achieving complete coupling in a single step[4]. However, strictly limit temperatures to 75°C for 5–10 minutes to prevent thermal degradation or ring opening.
Mechanistic Pathway of COMU Activation
Understanding the activation mechanism is critical for optimizing reaction times. COMU operates via an uronium salt intermediate, rapidly generating the highly reactive Oxyma active ester.
COMU-mediated activation mechanism for sterically hindered Aze-3-COOH.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered sequences like those containing Aze-3-COOH.
Coupling Reagent
Active Leaving Group
Steric Tolerance
Epimerization Suppression
Base Requirement
Safety Profile
HBTU
OBt
Low
Moderate
2.0 - 4.0 eq
Non-explosive
HATU
OAt
Very High
Excellent
2.0 - 4.0 eq
Explosive hazard (HOAt)
COMU
OxymaPure
Very High
Excellent
1.0 - 2.0 eq
Safe / Non-explosive
PyOxim
OxymaPure
High
Good
2.0 eq
Safe / Non-explosive
DIC/Oxyma
OxymaPure
Moderate
Good
None (Neutral)
Safe / Non-explosive
Validated Experimental Protocols
The following methodologies are designed as self-validating systems to ensure that each step of the Aze-3-COOH coupling process is verified before proceeding.
Protocol A: Solid-Phase Coupling of Fmoc-Aze-3-COOH using COMU
Objective: Couple Fmoc-Aze-3-COOH to a resin-bound primary amine.
Resin Swelling & Deprotection:
Swell the resin in DMF for 30 minutes.
Treat with 20% piperidine in DMF (2 × 5 min).
Self-Validation: Collect the deprotection wash and measure UV absorbance at 301 nm. A strong signal confirms the release of the dibenzofulvene-piperidine adduct, validating successful Fmoc removal.
Pre-Activation (Strict Timing):
In a separate vial, dissolve Fmoc-Aze-3-COOH (3.0 eq) and COMU (3.0 eq) in minimal DMF.
Add DIEA (3.0 eq to 6.0 eq, depending on sequence difficulty) and mix for exactly 1 to 2 minutes .
Causality: Prolonged pre-activation of hindered amino acids leads to guanidinylation of the amine by COMU or oxazolone formation. Strict timing ensures the Oxyma active ester is formed and immediately utilized.
Coupling Reaction:
Add the activated solution to the resin. Agitate at room temperature for 60 minutes.
For extreme hindrance: Apply microwave heating at 75°C for 10 minutes.
Validation (Kaiser Test):
Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (ninhydrin) test.
Self-Validation: A colorless or pale yellow bead indicates complete coupling. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Protocol B: Coupling an Amino Acid to the N-Terminus of Aze-3-COOH
Objective: Elongate the peptide chain by coupling the next amino acid to the secondary amine of the azetidine ring.
Fmoc Deprotection of Aze-3-COOH:
Treat the resin with 20% piperidine in DMF. Wash thoroughly.
Activation of the Incoming Amino Acid:
Dissolve the incoming Fmoc-AA-OH (4.0 eq) and PyOxim or COMU (3.9 eq) in DMF. Add DIEA (4.0 eq). Pre-activate for 1 minute.
Causality: The secondary amine of Aze-3-COOH is highly shielded. A larger excess of activated amino acid (4.0 eq) drives the reaction forward kinetically.
Coupling:
Add to the resin and agitate for 2 hours at room temperature, or 15 minutes at 75°C (Microwave).
Validation (Chloranil Test - Critical Step):
Self-Validation: Because the deprotected Aze-3-COOH exposes a secondary amine, the standard Kaiser test will yield a false negative. You must perform a Chloranil test (or De Clercq test).
A colorless/yellow bead confirms successful coupling. A dark blue/green bead indicates unreacted secondary amines, requiring a double coupling.
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Source: Organic Process Research & Development, ACS Publications
URL:[Link][1]
Improving LC-MS peak shape and resolution for polar azetidine derivatives
Welcome to the Technical Support Center for LC-MS Analysis of Polar Heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with azetidine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS Analysis of Polar Heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with azetidine derivatives.
Azetidines—strained four-membered nitrogen-containing heterocycles—are highly polar and basic in nature, making them notoriously difficult to analyze via standard Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Their unique physicochemical properties often lead to poor retention, severe peak tailing, and signal suppression. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating solutions to restore analytical integrity.
I. Diagnostic Decision Matrix
Before adjusting your instrument parameters, trace your specific chromatographic symptom through the logical workflow below to identify the root cause of your azetidine peak distortion.
Diagnostic workflow for resolving azetidine LC-MS peak shape and retention issues.
II. Mechanistic Troubleshooting & FAQs
Q1: Why do my azetidine compounds exhibit severe peak tailing on standard C18 columns under standard LC-MS conditions (0.1% Formic Acid)?Causality: Azetidines possess a basic secondary or tertiary amine (pKa typically ~8–10). In a standard LC-MS mobile phase like 0.1% formic acid (pH ~2.7), the azetidine nitrogen is fully protonated. Standard silica-based C18 columns contain residual acidic silanols. The electrostatic attraction between the positively charged azetidine and the negatively ionized silanols creates a secondary retention mechanism, which manifests as severe peak tailing[2]. Furthermore, 0.1% formic acid is a very low ionic strength solution (< 2 mM), which is insufficient to mask these active surface sites[3].
Solution: Transition to a Charged Surface Hybrid (CSH) column. CSH particles incorporate a low-level, surface-embedded positive charge. This engineered surface repels basic analytes like azetidines, drastically reducing silanol interactions and improving peak asymmetry and loading capacity in low-ionic-strength mobile phases[4].
Q2: I cannot retain my highly polar azetidines on reversed-phase (k' < 1). Should I use ion-pairing agents like TFA to force retention?Causality: While Trifluoroacetic Acid (TFA) will improve retention and peak shape by forming a highly lipophilic, neutral ion pair with the basic nitrogen, it is detrimental to LC-MS. TFA causes severe ion suppression in the electrospray ionization (ESI) source due to its high surface tension and gas-phase basicity, effectively blinding your mass spectrometer.
Solution: Instead of forcing a reversed-phase mechanism, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. Polar azetidines partition into the water-enriched layer on the stationary phase surface, providing excellent retention. Because the mobile phase is highly organic (>70% ACN), ESI-MS sensitivity is actually enhanced due to highly efficient droplet desolvation[5][6].
Q3: Can modifying the mobile phase pH resolve these issues without changing the column chemistry?Causality: Yes. By raising the mobile phase pH to 1–2 units above the azetidine's pKa (e.g., using 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide), the basic nitrogen is deprotonated and neutralized. This entirely eliminates the electrostatic interaction with silanols and increases the molecule's lipophilicity, driving better retention on reversed-phase columns[7].
Solution: If you utilize this approach, you must use a high-pH stable column (such as Ethylene Bridged Hybrid - BEH or ZORBAX Extend-C18). Standard silica columns will rapidly dissolve at pH > 8, creating column voids that ruin peak shape[4][7].
Q4: My peak shape is poor, and I am also seeing signal loss and carryover over multiple injections. What is happening?Causality: Electron-rich nitrogen atoms in polar heterocycles can act as chelating agents, binding tightly to electron-deficient metal ions (Fe, Ni, Cr) on the exposed stainless steel surfaces of the LC system tubing and column frits. This phenomenon is known as Non-Specific Adsorption (NSA).
Solution: Utilize hardware equipped with high-performance surfaces (HPS), such as MaxPeak Premier columns. These provide a hybrid surface barrier that prevents metal-analyte interactions without requiring mobile phase passivating agents (like medronic acid) that could negatively impact MS ionization[8].
III. Quantitative Buffer Selection Data
To optimize both peak shape and MS sensitivity, selecting the correct buffer is critical. The table below summarizes the quantitative impact of various mobile phase additives on basic polar compounds.
Additive / Buffer System
Typical pH
Ionic Strength
MS Compatibility
Effect on Azetidine Peak Shape
0.1% Formic Acid
~2.7
Low (< 2 mM)
Excellent
Poor: Severe tailing on standard C18 due to unmasked silanol interactions[3].
0.1% TFA
~2.0
High
Poor (Ion Suppression)
Excellent: Strong ion-pairing masks silanols, but ruins MS sensitivity.
10 mM Ammonium Formate
~3.0
Moderate
Good
Good: Provides sufficient ionic strength to reduce secondary interactions[2].
IV. Self-Validating Experimental Protocol: HILIC-MS/MS Optimization
When reversed-phase chromatography fails to retain polar azetidines, HILIC is the definitive solution. However, HILIC is highly sensitive to equilibration and sample diluent. Follow this self-validating protocol to ensure robust method transfer.
Step 1: System and Column Preparation
Action: Wash the LC system with 50:50 Water:Acetonitrile (ACN) to remove all reversed-phase buffers. Install a HILIC column (e.g., Amide-bonded silica) and flush with 50 column volumes of the starting mobile phase.
Causality: HILIC retention relies on the formation of a stable, water-enriched hydration layer on the silica surface. Without extended equilibration, this layer fluctuates, causing retention time drift.
Validation Check: Monitor system backpressure and baseline MS TIC (Total Ion Chromatogram). A stable pressure delta of <10 bar over 15 minutes confirms the hydration layer has reached equilibrium.
Step 2: Mobile Phase Configuration
Action:
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).
Mobile Phase B: 10 mM Ammonium Formate in 95:5 ACN:Water.
Causality: Ammonium formate provides the necessary ionic strength to mask residual silanols while maintaining MS volatility. A minimum of 5% water in Mobile Phase B is required to maintain the stationary phase hydration shell[6].
Validation Check: Inject a neutral void volume marker (e.g., toluene). If the
t0
(dead time) fluctuates by >0.1 minutes between consecutive injections, the hydration layer is not fully established. Continue equilibrating.
Step 3: Sample Dilution (Critical)
Action: Dilute the azetidine sample in a diluent that closely matches the starting gradient conditions (e.g., 95% ACN / 5% Water).
Causality: Injecting highly aqueous samples into a HILIC system disrupts the delicate hydration layer at the head of the column, causing severe peak splitting or fronting.
Validation Check: Perform a split-injection test. Inject the sample dissolved in 50% aqueous diluent, followed by the sample in 5% aqueous diluent. The latter must yield a single, sharp peak with an asymmetry factor (
As
) between 0.9 and 1.2. If the 50% aqueous injection shows fronting, it confirms diluent mismatch, validating the necessity of the high-organic sample prep.
Refining crystallization conditions to purify 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with purifying 1-(Dimethylcarbamoyl)azetidine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with purifying 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid .
This molecule presents unique crystallization hurdles. While the azetidine-3-carboxylic acid core is highly polar and prone to zwitterionic interactions[1], the addition of the bulky, amide-like dimethylcarbamoyl group disrupts neat hydrogen-bonding networks. This kinetic hindrance to crystal lattice formation frequently leads to a phenomenon known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out," rather than true crystallization.
Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to help you achieve high-purity crystalline product.
Section 1: Troubleshooting the "Oiling Out" Phenomenon (LLPS)
Q: Why does my solution turn into a cloudy emulsion or a sticky syrup instead of forming crystals as it cools?
You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solute-poor solvent phase—due to a miscibility gap in the phase diagram. Because 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid has flexible side chains and a relatively low melting point, solute molecules in the supersaturated state possess too much mobility to arrange into a rigid crystal lattice quickly[2]. Instead of nucleating, the system takes the faster kinetic pathway: spinodal decomposition into an emulsion[3].
Q: Why is oiling out detrimental to my product's purity?
When the solute-rich oil droplets eventually solidify, they do so spontaneously and randomly. Because the oil phase acts as an excellent solvent for structurally similar impurities, these impurities are trapped within the solid matrix[4]. True crystallization, on the other hand, is a highly ordered thermodynamic process that actively rejects impurities from the growing crystal lattice.
Q: How can I force the system to crystallize rather than oil out?
You must bypass the miscibility gap by maintaining strict control over supersaturation. This is achieved by:
Operating at lower concentrations to avoid the spinodal curve.
Slowing the cooling rate or anti-solvent addition rate to give the molecules time to align.
Introducing seed crystals within the metastable zone before the cloud point is reached. Seeding provides a pre-existing lattice, drastically lowering the activation energy required for crystal growth.
Fig 1. Thermodynamic vs. kinetic pathways in the crystallization of azetidine derivatives.
Section 2: Solvent System Selection
Choosing the right solvent system is critical. The liquid melt phase of your compound must be completely miscible with the crystallization solvent to avoid premature demixing[5].
Table 1: Quantitative Evaluation of Solvent Systems for Azetidine Derivatives
Solvent System (Good / Anti)
Volumetric Ratio
Boiling Point (°C)
LLPS Risk
Application Note
Methanol / Water
1 : 2
64.7 / 100.0
Low
High yield loss due to extreme solubility in water.
Isopropanol / Heptane
1 : 4
82.5 / 98.4
Moderate
Excellent for controlled anti-solvent addition and high recovery.
Ethyl Acetate / MTBE
1 : 3
77.1 / 55.2
High
Prone to oiling out if cooling is too rapid. Requires precise seeding.
Acetone
Single
56.0
Low
Ideal for slurry maturation to recover oiled-out batches.
This protocol is designed to circumvent LLPS by utilizing a controlled Isopropanol/Heptane system.
Dissolution: Suspend 10.0 g of crude 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid in 40 mL of Isopropanol (IPA). Heat to 65°C under agitation (400 RPM) until complete dissolution is achieved.
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove insoluble mechanical impurities that could trigger uncontrolled nucleation.
Cooling to Metastable Zone Width (MSZW): Cool the clear solution at a linear rate of 0.5°C/min to 45°C.
Seeding (Critical Step): Add 0.1 g (1 wt%) of pure, milled 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid crystals.
Causality: Adding seeds into a clear, supersaturated solution bypasses the primary nucleation energy barrier, directing the system toward crystal growth rather than spinodal decomposition.
Seed Bed Aging: Hold the suspension isothermally at 45°C for 60 minutes.
Anti-Solvent Dosing: Dose 160 mL of Heptane over 4 hours using a programmable syringe pump.
Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter via vacuum, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C.
Self-Validation Check: Dip a clean glass stirring rod into the final mother liquor and allow it to evaporate. A minimal to non-existent solid residue on the rod confirms that the thermodynamic yield has been maximized and the compound is not lost to the solvent[4].
Fig 2. Troubleshooting workflow to recover from Liquid-Liquid Phase Separation (LLPS).
Protocol B: Slurry Maturation (Recovery of Oiled-Out Batches)
If a batch has already oiled out and formed a sticky resin, do not discard it. You can recover it using Ostwald ripening[2].
Solvent Swap: Decant the supernatant mother liquor from the oiled-out mass. Add 50 mL of Acetone to the flask.
Resuspension: Agitate vigorously at 500 RPM to disperse the oil into fine droplets.
Temperature Cycling: Program the reactor to cycle between 10°C and 40°C at 0.5°C/min, holding at each extreme for 2 hours. Repeat for 3 to 5 cycles.
Causality: Temperature cycling drives Ostwald ripening. During the heating phase, the unstable amorphous oil droplets and fines dissolve. During the cooling phase, the solute deposits onto the more thermodynamically stable crystalline lattice[2].
Isolation: Cool to 10°C, filter the resulting crystalline slurry, and dry.
Self-Validation Check: Analyze the recovered crystals via Powder X-Ray Diffraction (PXRD). Sharp, distinct diffraction peaks (compared to a broad amorphous halo) validate the complete conversion from the oil phase to a highly ordered crystalline phase[2].
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid vs 1-Boc-azetidine-3-carboxylic acid in organic synthesis
Comparative Guide: 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid vs. 1-Boc-azetidine-3-carboxylic acid in Organic Synthesis Introduction In modern medicinal chemistry, the incorporation of strained, four-membered azet...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid vs. 1-Boc-azetidine-3-carboxylic acid in Organic Synthesis
Introduction
In modern medicinal chemistry, the incorporation of strained, four-membered azetidine rings has become a privileged strategy to increase the sp³ character (
Fsp3
) of drug candidates. Compared to larger pyrrolidine or piperidine analogs, azetidines often improve metabolic stability, lower lipophilicity (logD), and enhance overall pharmacokinetic profiles[1].
When functionalizing the C3 position, chemists frequently rely on N-substituted azetidine-3-carboxylic acids. This guide objectively compares two critical variants: 1-Boc-azetidine-3-carboxylic acid (a transient, protected building block) and 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid (a urea-functionalized scaffold utilized as a permanent structural motif).
Mechanistic Insight: The tert-butyloxycarbonyl (Boc) group relies on steric bulk and carbamate resonance to shield the secondary amine from nucleophiles and bases. However, the electron-donating nature of the tert-butyl group makes the carbamate highly susceptible to acidic cleavage.
Application: It is the industry standard when the azetidine nitrogen must be temporarily masked during transformations at the C3-carboxylic acid (e.g., amide coupling, esterification)[3]. Post-coupling, the Boc group is removed to unveil a free amine for subsequent diversification.
Mechanistic Insight: The dimethylcarbamoyl group forms a highly stable urea linkage. Ureas are exceptionally resistant to both acidic and basic hydrolysis due to the strong delocalization of the nitrogen lone pairs into the carbonyl system.
Application: This reagent is deployed when the dimethyl urea moiety is a desired, permanent feature in the final Active Pharmaceutical Ingredient (API). It acts as a strong hydrogen-bond acceptor but lacks a hydrogen-bond donor, which is highly advantageous for optimizing passive membrane permeability and avoiding amidase-mediated metabolism.
Comparative Performance Data
The following table summarizes the divergent chemical behaviors of the two scaffolds, dictating their use in synthetic planning:
Property
1-Boc-azetidine-3-carboxylic acid
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Functional Group Type
Carbamate (tert-Butyloxycarbonyl)
Urea (Dimethylcarbamoyl)
Primary Synthetic Utility
Transient intermediate for sequential synthesis
Permanent structural motif for SAR / ADME
Stability to Strong Acid (e.g., TFA, HCl)
Highly Labile (Cleaves rapidly)
Highly Stable
Stability to Strong Base / Nucleophiles
Stable
Stable
Lipophilicity Contribution
High (Driven by the bulky t-butyl group)
Moderate (Polar urea linkage balances the methyls)
Mass Spectrometry (ESI+)
Prone to in-source fragmentation
[M+H−tBu]+
Strong parent ion
[M+H]+
Experimental Workflows and Self-Validating Protocols
As an application scientist, ensuring high-yielding transformations on azetidines requires overcoming the inherent steric hindrance at the C3 position. The following protocols are designed as self-validating systems.
Protocol A: Standardized Amide Coupling (Applicable to Both Scaffolds)
Causality: Standard carbodiimides (EDC/DCC) often lead to incomplete conversions with C3-azetidines due to steric crowding. The use of the highly reactive uronium-based coupling reagent HATU ensures rapid formation of the active ester, preventing epimerization and maximizing yields[1].
Preparation: Dissolve 1.0 eq of the azetidine-3-carboxylic acid derivative (Boc or Dimethylcarbamoyl) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (clear to pale yellow) indicates the successful formation of the active HOAt ester[3].
Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours at room temperature.
Monitoring: Analyze via LC-MS. The Boc derivative will show a characteristic
[M+H−56]+
(loss of isobutylene) fragmentation pattern, whereas the Dimethylcarbamoyl derivative will exhibit a robust
[M+H]+
parent ion.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over
Na2SO4
, and concentrate.
Protocol B: Divergent Deprotection (Specific to the Boc Scaffold)
Causality: The Boc group is removed via acid-catalyzed elimination. The acid protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which rapidly eliminates to isobutylene gas) and carbon dioxide.
Reaction: Dissolve the Boc-protected azetidine amide in Dichloromethane (DCM). Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.
Execution: Stir at room temperature for 1–2 hours.
Self-Validation: Gas evolution (
CO2
and isobutylene) serves as a visual kinetic indicator. The cessation of bubbling strongly correlates with reaction completion.
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the free azetidine amine as a TFA salt, ready for subsequent diversification.
Synthetic Divergence Pathway
The following diagram illustrates the strategic divergence between using a transient protecting group versus a permanent structural motif in a drug discovery workflow.
Synthetic divergence of Boc-protected vs. Dimethylcarbamoyl-functionalized azetidines.
References
Han, C., et al. "Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists." National Institutes of Health (PMC). Retrieved from:[Link]
Optimizing Linker Rigidity in Bifunctional Molecules: A Comparative Guide to 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid vs. Piperidine-4-carboxylic acid
In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the linker is not merely a passive spacer. It is a critical thermodynamic driver that dictates the molecule's physicoch...
Author: BenchChem Technical Support Team. Date: April 2026
In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the linker is not merely a passive spacer. It is a critical thermodynamic driver that dictates the molecule's physicochemical properties, ternary complex stability, and ultimate degradation efficacy. The paradigm shift from flexible alkyl/PEG chains to rigidified heterocyclic scaffolds represents a major evolutionary step in targeted protein degradation 1.
This guide provides an in-depth comparative analysis of a classic flexible cyclic linker, piperidine-4-carboxylic acid , against a highly constrained, modern alternative: 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid .
Structural and Conformational Analysis
The choice of linker heterocycle fundamentally alters the conformational ensemble of the resulting drug candidate.
Piperidine-4-carboxylic acid: The Flexible Standard
Piperidine-4-carboxylic acid is a ubiquitous building block in medicinal chemistry 2. While it introduces more rigidity than a linear aliphatic chain, the six-membered piperidine ring remains highly dynamic. It readily undergoes chair-chair interconversions, placing the 1,4-substituents in rapidly alternating equatorial and axial positions. When incorporated into a PROTAC, this flexibility creates a vast conformational landscape. Consequently, the molecule incurs a high entropic penalty (
ΔS
) upon binding, as it must "freeze" out of numerous microstates into a single, productive geometry to bridge the Protein of Interest (POI) and the E3 ligase.
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid: The Rigidified Vector
This molecule represents extreme pre-organization. The four-membered azetidine ring is structurally strained, significantly restricting the dihedral angles of attached substituents and locking the exit vectors into a predictable spatial arrangement 3.
Crucially, the nitrogen is functionalized with a dimethylcarbamoyl group, forming a urea linkage. The resonance of the urea system enforces a strict planar geometry around the nitrogen atom. Furthermore, the twin methyl groups introduce significant steric bulk, creating a rotational barrier that prevents the molecule from adopting off-target conformations. This structural rigidity minimizes the entropic penalty during ternary complex formation, often translating to sub-nanomolar degradation profiles when the linker length is perfectly matched to the target pocket.
Fig 1. Impact of linker rigidity on the thermodynamics of PROTAC ternary complex formation.
Comparative Performance Data
The structural differences between these two linkers manifest in distinct physicochemical and pharmacokinetic profiles. The table below summarizes the theoretical and observed performance metrics when these linkers are incorporated into identical bifunctional scaffolds.
Performance Metric
Piperidine-4-carboxylic acid (as amide linker)
1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Causality / Mechanistic Driver
Ring Strain & Rigidity
Low (Flexible)
High (Pre-organized)
6-membered vs. 4-membered ring geometries.
Ternary Complex Entropic Penalty
High
Low
Azetidine's restricted dihedral angles lower
ΔS
loss upon binding.
Metabolic Stability (CYP450)
Moderate
High
Urea resonance prevents N-lone pair electron abstraction, blocking N-dealkylation.
Hydrogen Bond Donors (HBD)
0 (once coupled)
0 (once coupled)
Both support passive permeability by minimizing HBD count.
Topological Polar Surface Area
~29 Ų (Amide only)
~58 Ų (Amide + Urea)
Dimethylcarbamoyl group adds a strong dipole and H-bond acceptor.
Aqueous Solubility
Moderate
High
The strong urea dipole improves solvation without sacrificing permeability.
Self-Validating Experimental Workflows
To objectively evaluate the superiority of a rigidified azetidine linker over a flexible piperidine linker, researchers must employ orthogonal, self-validating assays. The following protocols are designed with internal controls to ensure data integrity.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Purpose: To quantify the thermodynamic stability (cooperativity) of the POI-PROTAC-E3 ternary complex.
Causality: A rigid linker that correctly aligns the binding interfaces will yield a higher TR-FRET signal at lower concentrations due to a reduced entropic penalty.
Methodology:
Reagent Preparation: Prepare recombinant POI tagged with a Europium (Eu) cryptate donor and E3 ligase tagged with an Allophycocyanin (APC) acceptor.
Titration: In a 384-well plate, dispense a fixed concentration of POI (e.g., 10 nM) and E3 ligase (e.g., 10 nM). Add the PROTAC variants (Piperidine vs. Azetidine) in a 12-point dose-response curve (0.1 pM to 10 µM).
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.
Self-Validation Controls:
Background Control: Wells containing only Eu-POI (validates baseline fluorescence).
Specificity Control: Add 10 µM of free POI-ligand to a parallel set of wells. A complete loss of TR-FRET signal proves the interaction is strictly PROTAC-mediated and not due to protein aggregation.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate the intrinsic clearance (
CLint
) and metabolic liability of the linker scaffolds.
Causality: Piperidine rings are highly susceptible to Cytochrome P450-mediated
α
-hydroxylation and subsequent ring-opening. The azetidine ring is inherently resistant to these pathways, and the dimethylcarbamoyl capping further shields the nitrogen from oxidative attack.
Methodology:
Incubation Mixture: Combine 1 µM of the PROTAC compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validation Controls:
Positive Control: Verapamil (rapid clearance) ensures the microsomes are enzymatically active.
Negative Control (-NADPH): A parallel incubation lacking NADPH. If degradation occurs here, the instability is driven by chemical hydrolysis or non-CYP enzymes (e.g., amidases), isolating the specific metabolic liability.
Fig 2. Self-validating workflow for evaluating linker performance in bifunctional molecules.
Conclusion
While piperidine-4-carboxylic acid remains a reliable, easy-to-synthesize flexible linker, it often falls short in advanced optimization stages where pharmacokinetic stability and ternary complex thermodynamics are the limiting factors. By upgrading to 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid , drug developers can leverage the extreme conformational rigidity of the azetidine ring and the metabolic shielding of the urea functional group. This pre-organized geometry minimizes the entropic penalty of binding, frequently resulting in PROTACs with superior degradation efficiency and extended half-lives.
References
MDPI. "In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor." Available at: [Link]
ChemRxiv. "An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs." Available at:[Link]
Validation of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid purity using quantitative NMR (qNMR)
[label="HPLC-UV (Secondary) Workflow for orthogonal purity validation using qNMR and HPLC techniques. qNMR First Principles: The Causality of Absolute Quantitation Quantitative NMR (qNMR) is a primary analytical method r...
Author: BenchChem Technical Support Team. Date: April 2026
[label="HPLC-UV (Secondary)
Workflow for orthogonal purity validation using qNMR and HPLC techniques.
qNMR First Principles: The Causality of Absolute Quantitation
Quantitative NMR (qNMR) is a primary analytical method recognized by USP General Chapter <761>[1]. Unlike chromatographic techniques, qNMR does not require a calibration curve or an identical reference standard of the analyte[2].
The fundamental causality of qNMR lies in the physics of nuclear spin: the integrated area of an NMR resonance signal is directly and universally proportional to the molar concentration of the nuclei generating that signal [3]. By co-dissolving the analyte with a highly pure Internal Standard (IS) of known mass, the absolute purity of the analyte can be calculated using the following mass-balance equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
P
= Purity,
I
= Integral area,
N
= Number of protons,
M
= Molar mass, and
m
= Gravimetric mass;
x
denotes the analyte and
std
denotes the internal standard).
Internal Standard Selection & Relaxation Dynamics
Choosing the right internal standard is the cornerstone of accurate qNMR[4]. For 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, the aliphatic ring protons and the dimethylcarbamoyl methyl protons resonate between 2.5 ppm and 4.5 ppm.
Maleic acid is selected as the optimal internal standard because it provides a sharp, distinct singlet at approximately 6.3 ppm, ensuring absolutely zero signal overlap with the analyte[5]. Furthermore, maleic acid is highly stable, NIST-traceable, and fully soluble in DMSO-d6, preventing line broadening caused by sample inhomogeneity[4].
Logical causality of qNMR parameters ensuring absolute quantitative accuracy.
Self-Validating Experimental Protocol
To ensure a self-validating system where the data inherently proves its own accuracy, the following step-by-step methodology must be strictly adhered to.
Phase 1: Gravimetric Preparation
Because qNMR is a comparative technique, any error in the initial mass transfers directly into the final purity calculation[3].
Use a calibrated microbalance (
d=0.001
mg) equipped with an anti-static ionizer.
Accurately co-weigh approximately
10.0
mg of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid and
5.0
mg of Maleic Acid (NIST SRM) directly into a clean glass vial.
Add
1.0
mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% TMS. Vortex for 60 seconds to ensure complete, homogeneous dissolution[4].
Transfer
600
µL of the solution into a high-quality 5 mm NMR tube.
Phase 2: T1 Inversion-Recovery & Acquisition
Ignoring relaxation dynamics is the fastest way to lose quantitative credibility[6].
T1 Measurement: Execute an inversion-recovery pulse sequence (
180∘−τ−90∘
) to determine the longitudinal relaxation time (
T1
) of the maleic acid singlet and the azetidine multiplet protons.
Delay Optimization: Set the inter-pulse relaxation delay (
D1
) to at least 5×T1 of the slowest relaxing nucleus. This causality ensures
>99.3%
of the nuclear spins return to thermal equilibrium, preventing partial saturation and systematic integration errors[2].
Acquisition: Acquire the
1
H-NMR spectrum at 600 MHz using a
90∘
excitation pulse. Collect a minimum of 64 transients (scans) to achieve a Signal-to-Noise (S/N) ratio
>250
for all quantifiable peaks.
Phase 3: Post-Acquisition Processing
Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation to optimize S/N without compromising resolution.
Perform rigorous manual phase correction (zero-order and first-order) to ensure perfectly symmetrical peak shapes.
Apply a multipoint baseline correction. Integrate the Maleic acid singlet (
6.3
ppm,
2H
) and the distinct dimethylcarbamoyl methyl singlets (
∼2.8
ppm,
6H
).
Comparative Data Presentation: qNMR vs. HPLC-UV
The table below summarizes the quantitative validation data for a single batch of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, objectively comparing the performance of qNMR against traditional HPLC-UV.
Compound-specific (Highly dependent on chromophore)[9]
Calculated Purity (Batch A)
98.1% ± 0.2%
99.6% ± 0.1% (Overestimated)
Matrix / Solvent Interference
Minimal (Resolved by chemical shift)
High (DMSO and mobile phase absorb strongly at 210 nm)
Analysis Time
~15 minutes per sample
~40 minutes per run (including column equilibration)
Data Interpretation:
The HPLC-UV method reports a purity of 99.6%, while qNMR reports 98.1%. This discrepancy is not an error in qNMR; rather, it highlights the fundamental flaw of HPLC for this molecule. Because the azetidine derivative lacks a strong chromophore, non-UV-active aliphatic impurities are completely invisible to the UV detector at 210 nm, leading to an artificially inflated area-normalization purity[9]. qNMR, being a direct mass-balance technique, captures the true molar composition of the sample.
Conclusion
For the purity validation of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid, relying solely on HPLC-UV introduces significant analytical risk due to the molecule's weak UV absorbance and the potential for hidden impurities. Quantitative NMR (qNMR) overcomes these limitations through first-principles physics, offering a universal, response-factor-independent method for absolute purity determination. By utilizing Maleic acid as an internal standard and strictly optimizing
T1
relaxation delays, researchers can establish a self-validating, highly trustworthy purity profile suitable for rigorous regulatory submissions.
References
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results
ResolveMass Laboratories[Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video/Transcript)
YouTube
[Link]
A Guide to Quantitative NMR (qNMR)
Emery Pharma[Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
ResolveMass Laboratories Inc.[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Journal of Medicinal Chemistry (ACS Publications)[Link]
Structural comparison of azetidine-3-carboxylic acid and beta-proline in drug design
An in-depth technical analysis for researchers, scientists, and drug development professionals. The strategic substitution of natural amino acids with conformationally restricted cyclic β-amino acids is a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The strategic substitution of natural amino acids with conformationally restricted cyclic β-amino acids is a cornerstone of modern peptidomimetic drug design. Among the most privileged scaffolds in this domain are azetidine-3-carboxylic acid (a 4-membered ring) and β-proline (pyrrolidine-3-carboxylic acid, a 5-membered ring)[1][2]. While both serve as structural isomers or analogs to natural α-proline, their distinct ring sizes impart profoundly different physicochemical, pharmacokinetic, and pharmacodynamic properties to the resulting drug candidates.
As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the causality behind their experimental behaviors, their impact on target binding, and the self-validating synthetic protocols required to integrate them into drug discovery pipelines.
Physicochemical Profiling: The 4-Membered vs. 5-Membered Ring
The choice between an azetidine and a pyrrolidine ring is fundamentally a balancing act between polarity, lipophilicity, and conformational rigidity[3].
Azetidine-3-Carboxylic Acid : The smaller, highly strained 4-membered ring inherently possesses a lower hydrophobic surface area. This structural compactness translates to higher aqueous solubility and a lower partition coefficient (logP)[3]. In drug design, introducing an azetidine ring is a proven strategy to reduce a molecule's overall lipophilicity, thereby minimizing non-specific protein binding and off-target toxicity[3][4].
β-Proline (Pyrrolidine-3-Carboxylic Acid) : The 5-membered pyrrolidine ring is slightly more flexible and lipophilic than azetidine. It excels at balancing aqueous solubility with the membrane permeability required for oral bioavailability[3]. Furthermore, β-proline is uniquely capable of stabilizing reverse turns in peptide backbones, mimicking the structural role of natural α-proline while providing enhanced resistance to proteolytic degradation[2][5].
Quantitative Structural Comparison
Property
Azetidine-3-Carboxylic Acid Core
β-Proline (Pyrrolidine-3-Carboxylic Acid) Core
Ring Size
4-Membered
5-Membered
Calculated logP (Representative)
~1.3 (Lower lipophilicity)
~1.6 (Moderate lipophilicity)
Aqueous Solubility
High
Moderate
Conformational Rigidity
Very High (Highly constrained)
High (Stabilizes reverse turns)
Metabolic Stability
Excellent (Protease resistant)
Excellent (Protease resistant)
Pharmacodynamics: Impact on Target Binding
The rigidification of a flexible peptide backbone into a pre-organized bioactive conformation drastically reduces the entropic penalty of receptor binding.
Case Study 1: Opioid Receptor Agonists
In the optimization of Endomorphin-1 (EM-1) analogues, replacing the native Pro2 residue with alicyclic β-amino acids like β-proline or azetidine-3-carboxylic acid forces the peptide into a highly specific spatial arrangement[5][6]. Experimental binding assays demonstrate that these substitutions push the binding affinity for the μ-opioid receptor (MOR) into the picomolar range. Because these unnatural β-amino acids are invisible to endogenous proteases, the metabolic half-life of the resulting candidates is exponentially increased[2][6].
Case Study 2: DDR1/2 Kinase Inhibitors
During the development of inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF), researchers systematically evaluated pyrrolidine and azetidine scaffolds[4]. While pyrrolidine derivatives exhibited potent target inhibition, they suffered from poor kinase selectivity and cardiotoxicity risks due to off-target lipophilic interactions. Scaffold hopping to the smaller, more polar azetidine ring yielded a candidate with nanomolar potency, pristine kinase selectivity, and an optimized pharmacokinetic profile tailored for lung retention[4].
Logical Framework: Scaffold Selection
To systematize the decision-making process in hit-to-lead optimization, the following workflow dictates when to deploy azetidine versus β-proline based on the target product profile (TPP).
Scaffold selection workflow for cyclic β-amino acids in drug design.
The utility of any chemical scaffold is strictly bound by its synthetic accessibility. Below are field-validated protocols for generating both azetidine and β-proline derivatives.
Protocol 1: Temperature-Divergent Synthesis of Azetidines and Pyrrolidines
Rationale: This protocol leverages competing kinetic and thermodynamic control to synthesize either 4-membered or 5-membered rings from a single homoallylamine precursor[7][8]. At 20 °C, the reaction is kinetically controlled, trapping the azetidine ring. At 50 °C, thermal energy overcomes the activation barrier, driving the expansion of the aziridinium ion intermediate into the thermodynamically stable pyrrolidine[7][8].
Step-by-Step Methodology:
Preparation: Dissolve the N-benzyl homoallylamine precursor in anhydrous acetonitrile (MeCN).
Buffering: Add sodium bicarbonate (NaHCO₃) to neutralize the hydroiodic acid generated during the reaction, preventing premature degradation of the acid-sensitive intermediates.
Activation: Introduce molecular iodine (I₂) to activate the alkene and initiate nucleophilic attack by the amine.
Divergent Cyclization:
To isolate Azetidine derivatives: Stir the mixture strictly at 20 °C . Monitor via TLC until complete consumption of the starting material. Isolate the cis-2-(iodomethyl)azetidine[7].
To isolate Pyrrolidine derivatives: Heat the reaction mixture to 50 °C . The applied heat forces the thermal isomerization of the transient azetidine into the 3-iodopyrrolidine derivative[7][8].
Temperature-divergent synthetic workflow for azetidine and pyrrolidine derivatives.
Protocol 2: Organocatalytic Synthesis of β-Proline Derivatives
Rationale: Traditional syntheses of β-prolines are notoriously lengthy and suffer from poor atom economy[1][9]. This modern protocol utilizes an organocatalytic Michael addition between commercially available enoates and nitroalkanes. The chiral organocatalyst strictly dictates the facial approach of the nucleophile, ensuring a self-validating, highly enantioselective outcome in just two steps[9].
Step-by-Step Methodology:
Reaction Setup: Combine the target enoate and nitroalkane in a non-polar solvent at low temperatures (e.g., -20 °C) to suppress racemic background reactions.
Catalysis: Introduce the chiral organocatalyst (e.g., a thiourea-based catalyst) to promote the stereoselective Michael addition[9].
Reductive Cyclization: Subject the isolated Michael adduct to reductive conditions (e.g., Zn dust in acetic acid, or catalytic hydrogenation over Pd/C) to reduce the nitro group to an amine, which spontaneously cyclizes onto the ester to form the pyrrolidine lactam[5][9].
Protection: Protect the resulting secondary amine with Boc₂O to facilitate downstream chromatographic purification and subsequent solid-phase peptide synthesis (SPPS)[2].
Validating Stereochemical Integrity of Substituted 1-(Dimethylcarbamoyl)azetidine-3-carboxylic Acids: A Comparative Methodological Guide
Executive Summary & Chemical Context Substituted azetidine-3-carboxylic acids are highly valued in pharmaceutical development as conformationally constrained bioisosteres for aliphatic rings and meta-substituted benzenes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Substituted azetidine-3-carboxylic acids are highly valued in pharmaceutical development as conformationally constrained bioisosteres for aliphatic rings and meta-substituted benzenes[]. The introduction of the 1-(dimethylcarbamoyl) moiety enhances metabolic stability and solubility, making these scaffolds ideal for peptide engineering and small molecule drug discovery. However, the stereochemical integrity of the C2 and C3 stereocenters is highly susceptible to epimerization during synthesis or basic coupling conditions due to the electron-withdrawing nature of the carboxylic acid and inherent ring strain. Validating the enantiomeric excess (ee) and absolute configuration (AC) is a critical regulatory requirement for advancing chiral drug candidates.
This guide objectively compares the performance of modern analytical platforms used to validate the stereochemistry of these complex, polar heterocycles, providing actionable, self-validating protocols for researchers.
Comparative Analysis: Chiral Resolution Platforms
When analyzing polar, strained heterocycles like 1-(dimethylcarbamoyl)azetidine-3-carboxylic acids, traditional Normal-Phase High-Performance Liquid Chromatography (HPLC) often struggles with peak tailing, poor solubility, and long retention times. Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative for chiral resolution.
Causality Behind the Shift to SFC
SFC utilizes supercritical carbon dioxide (CO₂), which possesses gas-like diffusivity and liquid-like solvating power[2]. For highly polar azetidine carboxylic acids, adding polar modifiers (e.g., methanol with acidic additives like trifluoroacetic acid) directly to the CO₂ stream suppresses secondary interactions with the stationary phase. This sharpens peaks, drastically reduces run times compared to HPLC, and allows for higher flow rates without exceeding column pressure limits. Furthermore, the low viscosity of the supercritical fluid prevents the thermal degradation of sensitive azetidine rings that often occurs during the prolonged solvent evaporation required in HPLC[3].
Quantitative Comparison: SFC vs. HPLC Performance
Metric
Chiral SFC (Supercritical CO₂ / MeOH)
Chiral HPLC (Hexane / IPA)
Performance Advantage
Analysis Time
3 - 5 minutes
15 - 45 minutes
SFC is 3x to 9x faster due to lower mobile phase viscosity.
Resolution (Rs)
> 2.5 (Baseline)
1.2 - 1.8 (Often overlapping)
SFC provides superior mass transfer, sharpening peaks for polar acids.
Solvent Consumption
~2 mL organic modifier / run
~30 mL organic solvent / run
SFC reduces hazardous solvent waste by 70-90%.
Sample Recovery
Rapid (CO₂ evaporates instantly)
Slow (Requires prolonged drying)
Prevents thermal degradation of sensitive azetidine rings during drying.
Absolute Configuration Assignment: VCD vs. X-Ray Crystallography
While X-ray crystallography remains the gold standard for absolute configuration, azetidine derivatives often present as non-crystalline oils or amorphous solids. Vibrational Circular Dichroism (VCD) offers a robust, solution-phase alternative without the need for derivatization or crystallization[4].
Causality Behind VCD Selection
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[5]. By comparing the experimental VCD spectrum of the azetidine derivative in solution to a Density Functional Theory (DFT) calculated spectrum, the absolute configuration can be definitively assigned[6]. Because VCD relies on vibrational transitions rather than electronic transitions, it provides a highly detailed spectral fingerprint unique to the molecule's 3D conformation, overcoming the limitations of UV-transparent compounds[4].
Caption: Decision matrix for selecting stereochemical validation methods.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps.
Protocol 1: Chiral SFC Screening and Quantitation
Objective: Determine the enantiomeric excess (ee) of 1-(dimethylcarbamoyl)azetidine-3-carboxylic acid.
Self-Validation Mechanism: Always inject a racemic reference standard prior to the enantioenriched sample to confirm baseline resolution (Rs > 2.0) and rule out column degradation.
System Preparation: Equilibrate the SFC system with a Chiralpak AD-H or IG column (3 x 250 mm, 5 µm) at 35°C. Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the supercritical state.
Mobile Phase Optimization: Use CO₂ as the primary mobile phase. For the highly polar carboxylic acid, use Methanol containing 0.1% Trifluoroacetic Acid (TFA) as the co-solvent (modifier) to suppress ionization and prevent peak tailing.
Gradient Elution: Run a gradient of 5% to 40% modifier over 5 minutes at a flow rate of 3.0 mL/min.
Detection & Integration: Monitor UV absorbance at 210 nm. Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee % = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.
Protocol 2: Solution-Phase VCD for Absolute Configuration
Objective: Assign the absolute configuration (R or S) of the isolated enantiomer.
Self-Validation Mechanism: Calculate the theoretical VCD spectra for both enantiomers. The experimental spectrum must positively correlate with one calculated spectrum and negatively correlate (mirror image) with the other[4].
Sample Preparation: Dissolve 5-10 mg of the highly enantioenriched azetidine derivative (>98% ee) in 150 µL of a non-chiral, non-polar solvent (e.g., CDCl₃) to minimize solvent-solute hydrogen bonding, which can distort vibrational bands[6].
Experimental Measurement: Load the sample into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra using a VCD spectrometer at 8 cm⁻¹ resolution for 2-4 hours to achieve a high signal-to-noise ratio[4].
Computational Modeling (DFT): Perform a conformational search using molecular mechanics. Optimize the lowest energy conformers using DFT (e.g., B3LYP/6-31G(d) level of theory).
Caption: Workflow for validating stereochemical integrity of azetidines.
Conclusion
For the stereochemical validation of substituted 1-(dimethylcarbamoyl)azetidine-3-carboxylic acids, the combination of Chiral SFC and VCD spectroscopy provides a comprehensive, self-validating analytical framework. SFC drastically outperforms HPLC in resolving polar, constrained heterocycles, while VCD eliminates the crystallization bottleneck inherent to X-ray diffraction, accelerating the drug development pipeline.
References
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development - American Pharmaceutical Review.
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale - American Laboratory.
A Senior Application Scientist's Guide to the Cross-Validation of LC-MS and GC-MS Analytical Data for Dimethylcarbamoyl Azetidines
Abstract In the landscape of pharmaceutical development and quality control, the robust and accurate analysis of novel chemical entities is paramount. Dimethylcarbamoyl azetidines, a class of compounds with significant t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical development and quality control, the robust and accurate analysis of novel chemical entities is paramount. Dimethylcarbamoyl azetidines, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their polarity and structural characteristics.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these molecules. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a self-validating framework for protocol development. Through detailed experimental protocols, comparative data, and workflow visualizations, this guide equips researchers, scientists, and drug development professionals with the critical insights needed to select and validate the appropriate analytical methodology for their specific needs.
Introduction: The Analytical Challenge of Dimethylcarbamoyl Azetidines
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[4][5] The incorporation of an azetidine ring can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of drug candidates.[4] The dimethylcarbamoyl moiety further adds to the polarity of these molecules. This inherent polarity poses a significant challenge for traditional chromatographic techniques.
The primary analytical objectives for dimethylcarbamoyl azetidines in a drug development setting include:
Accurate Quantification: Determining the precise concentration of the active pharmaceutical ingredient (API) in various matrices.
Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.
Stability Testing: Assessing the degradation of the molecule under various stress conditions.
Achieving these objectives requires analytical methods that are not only sensitive and selective but also robust and reproducible. This guide will explore the cross-validation of LC-MS and GC-MS data to provide a comprehensive analytical picture of dimethylcarbamoyl azetidines.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes
LC-MS is a powerful and versatile technique, particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a primary choice for molecules like dimethylcarbamoyl azetidines.[6][7]
The "Why" Behind the LC-MS Approach
The decision to employ LC-MS is rooted in the physicochemical properties of dimethylcarbamoyl azetidines. Their high polarity makes them readily soluble in the aqueous-organic mobile phases used in liquid chromatography.[8] Furthermore, the "soft" ionization techniques commonly used in LC-MS, such as Electrospray Ionization (ESI), are ideal for preventing the fragmentation of these potentially delicate molecules during analysis, ensuring that the molecular ion is preserved for accurate mass determination.[9]
Experimental Protocol: LC-MS Analysis
This protocol outlines a validated approach for the analysis of a representative dimethylcarbamoyl azetidine.
2.2.1. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of the dimethylcarbamoyl azetidine reference standard in a 50:50 (v/v) mixture of acetonitrile and water.
Calibration Curve: Serially dilute the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Sample Matrix: For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then ready for injection.
2.2.2. Chromatographic Conditions
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the preferred choice for retaining and separating highly polar compounds that show poor retention on traditional reversed-phase columns.[8][10] A Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) provides excellent performance.
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode[9]
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Desolvation Gas Flow: 800 L/hr
Cone Gas Flow: 50 L/hr
Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
LC-MS Workflow Diagram
Caption: LC-MS analytical workflow for dimethylcarbamoyl azetidines.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach Requiring Derivatization
While LC-MS is often the primary choice, GC-MS can serve as a valuable orthogonal technique for cross-validation.[6] GC-MS excels in the analysis of volatile and thermally stable compounds.[6][7] However, the high polarity and low volatility of dimethylcarbamoyl azetidines necessitate a chemical modification step known as derivatization prior to GC-MS analysis.[12][13]
The Rationale for GC-MS and Derivatization
The core principle behind using GC-MS is to confirm the results obtained from LC-MS using a technique with a fundamentally different separation mechanism. This orthogonality provides a higher degree of confidence in the analytical data. Derivatization is essential to make the polar dimethylcarbamoyl azetidine amenable to GC analysis by:
Increasing Volatility: Replacing polar functional groups with less polar ones allows the compound to be vaporized at lower temperatures.[12]
Improving Peak Shape: Reducing interactions with the GC column stationary phase leads to sharper, more symmetrical peaks.[12]
Enhancing Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC inlet and column.[12]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol details a validated derivatization and GC-MS method.
3.2.1. Derivatization Procedure (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens.
Sample Preparation: Pipette a known amount of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous acetonitrile.
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature before injection.
3.2.2. GC-MS Conditions
Column: A low-to-mid polarity column such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the analysis of the derivatized compound.
Inlet Temperature: 250 °C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 1 minute
Ramp: 15 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow including the crucial derivatization step.
Method Validation and Performance Comparison
A robust analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose.[14][15] The validation of both the LC-MS and GC-MS methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17]
Key Validation Parameters
The following parameters are critical for demonstrating the validity of an analytical procedure:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18][19]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.[19]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[19]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance Data
The following table summarizes typical performance data for the LC-MS and GC-MS methods described.
LC-MS often provides a slightly wider linear range.
Accuracy (% Recovery)
98 - 102%
95 - 105%
Both methods show excellent accuracy.
Precision (%RSD)
< 2%
< 5%
LC-MS typically offers slightly better precision.
LOD
~0.3 ng/mL
~1.5 ng/mL
LC-MS is generally more sensitive for this analyte class.[6]
LOQ
1 ng/mL
5 ng/mL
Reflects the higher sensitivity of the LC-MS method.
Robustness
Good
Moderate
GC-MS robustness can be influenced by derivatization efficiency.
Sample Throughput
High
Moderate
The derivatization step in GC-MS adds to the analysis time.
Cross-Validation: A Framework for Trustworthy Data
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results. This is a critical step in ensuring the reliability of data, particularly in a regulated environment.
The Cross-Validation Process
Method Development and Validation: Independently develop and validate both the LC-MS and GC-MS methods as described above.
Sample Analysis: Analyze a statistically significant number of the same samples using both validated methods. These samples should cover the expected concentration range.
Data Comparison: Statistically compare the quantitative results obtained from both methods. A paired t-test or Bland-Altman plot can be used to assess the agreement between the two methods.
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. Typically, the results from the two methods should not differ by more than a pre-specified percentage (e.g., ±15%).
Logical Flow of Cross-Validation
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion: An Integrated Analytical Strategy
For the comprehensive analysis of dimethylcarbamoyl azetidines, both LC-MS and GC-MS offer unique advantages. LC-MS stands out as the primary technique due to its high sensitivity, minimal sample preparation, and suitability for polar molecules.[6][20] GC-MS, while requiring a derivatization step, provides an excellent orthogonal method for confirmatory analysis and cross-validation, thereby enhancing the overall confidence in the analytical data.
By understanding the principles behind each technique and implementing a rigorous cross-validation strategy, researchers and drug development professionals can establish a robust and reliable analytical workflow. This ensures the generation of high-quality, defensible data that is essential for advancing the development of these promising therapeutic agents.
References
van der Hooft, J. J., et al. (2012). LC-MS metabolomics of polar compounds. PubMed, 22(6), 1437-1455. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Zhang, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-33. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]
ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
Kuhring, M., et al. (2020). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. PMC. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Pro-Lab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
Quantum Analytics. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]
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The University of Melbourne. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Retrieved from [Link]
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Personal protective equipment for handling 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Operational Safety and PPE Architecture: Handling 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid Foreword from the Senior Application Scientist In modern drug discovery and organic synthesis, handling specialized funct...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and PPE Architecture: Handling 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
Foreword from the Senior Application Scientist
In modern drug discovery and organic synthesis, handling specialized functionalized intermediates like 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid requires moving beyond generic, boilerplate safety data sheets. As a solid organic acid featuring a carbamoyl-substituted azetidine ring, this compound presents unique physicochemical behaviors during weighing, solubilization, and disposal.
To build a truly safe laboratory environment, we cannot simply list rules; we must understand the why behind them. This guide establishes a self-validating operational protocol, ensuring that every safety measure is mechanistically justified, practically executable, and aligned with the latest occupational safety standards.
Mechanistic Hazard Profile: Understanding the Causality
To effectively protect yourself, you must first understand how this specific molecule interacts with biological tissues and laboratory environments:
Proton-Donating Irritation (H315, H319): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin, it induces a rapid pH drop, triggering acute cellular irritation[1].
Aerosolization and Electrostatic Risk (H335): As a dry crystalline or amorphous powder, azetidine derivatives often hold static charges. Opening a static-laden container can cause micro-particulates to aerosolize, bypassing standard gravitational settling and entering the respiratory focal zone[1].
Solvent-Mediated Permeation (The "Trojan Horse" Effect): While the bare solid has limited dermal penetration, research workflows often require solubilizing this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The dimethylcarbamoyl group increases the molecule's lipophilicity. When dissolved, the solvent acts as a carrier, rapidly transporting the hazardous solute across the stratum corneum and into the bloodstream.
Quantitative PPE Specification Matrix
Generic "use gloves" directives are insufficient and often lead to exposure incidents. Below is the precise, quantitative Personal Protective Equipment (PPE) matrix required for handling this compound, compliant with the stringent 2025 OSHA Laboratory Safety updates[2].
Protection Zone
Required PPE Specification
Quantitative Standard / Material
Mechanistic Rationale
Ocular
Indirect Vented Safety Goggles
ANSI Z87.1+ certified
Prevents fine aerosolized dust from bypassing the frames, unlike standard open-sided safety glasses[3],[4].
Dermal (Hands)
Double-layered Nitrile Gloves
Minimum 4 mil thickness per layer
Nitrile provides excellent resistance to the solid acid. Double gloving creates a self-validating friction barrier; if the outer glove tears, the inner remains intact[4].
Dermal (Body)
Chemical-Resistant Lab Coat
Flame-retardant, elastic cuffs
Elastic cuffs prevent the sleeve from dragging through powder. Flame retardancy is strictly enforced by OSHA for labs co-handling volatile solvents[2].
Respiratory
N95 / P100 Particulate Respirator
NIOSH-approved
Filters >95% of airborne particles. Mandatory as a secondary control if weighing bulk quantities outside of a ventilated enclosure[3].
Self-Validating Operational Protocol: Weighing and Solubilization
This step-by-step methodology ensures that exposure risks are mitigated at the source. The system is "self-validating" because each step includes a mandatory verification check before the operator is allowed to proceed.
Phase 1: Environmental Setup & Verification
Airflow Validation: Activate the chemical fume hood or Ventilated Balance Enclosure (VBE).
Validation Check: Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm)[2]. Do not proceed if the flow alarm is active.
Static Mitigation: Wipe the interior of the VBE and the balance with an anti-static cloth.
Causality: Neutralizing surface charges prevents the 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid powder from repelling off the metal spatula and aerosolizing into the breathing zone.
Phase 2: Donning Sequence
Inspect the primary (inner) nitrile gloves for micro-punctures by trapping air and squeezing. Don the first pair.
Don the chemical-resistant lab coat, ensuring the cuffs are pulled over the inner gloves.
Don the secondary (outer) pair of nitrile gloves over the coat cuffs to seal the wrist gap.
Place a secondary containment tray on the balance scale to catch stray powder[4],[2].
Tare the anti-static weighing boat.
Validation Check: The balance must hold a stable tare for 5 seconds before transfer, confirming that static interference has been successfully mitigated.
Using a grounded micro-spatula, carefully transfer the compound. Keep the source bottle and the weigh boat as close as possible to minimize the transit path of the powder.
Cap the source bottle immediately after the desired mass is reached.
Phase 4: Solubilization & Doffing
If dissolving in DMSO, add the solvent slowly down the inside wall of the vial to prevent aerosol displacement of the powder.
Seal the vial tightly before removing it from the fume hood.
Doffing: Remove the outer gloves first (handling them as contaminated waste). Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.
Spill Response and Chemical Disposal Plan
In the event of an accidental release, immediate and calculated action is required under your facility's Chemical Hygiene Plan (CHP)[5],[6].
Solid Spills: Do NOT sweep. Sweeping mechanically aerosolizes the acid. Cover the spill with damp paper towels (using water or a mild sodium bicarbonate solution to neutralize the acid), then carefully scoop the towels into a hazardous waste bag.
Validation Check: After cleaning, tap a damp pH indicator strip against the spill surface to confirm the acid has been entirely neutralized (pH ~7) before removing your PPE.
Solution Spills (e.g., dissolved in DMSO): Cover with a universal chemical absorbent pad. Critical: Wear heavy-duty butyl rubber gloves if a large volume of DMSO is involved, as standard 4-mil nitrile degrades rapidly upon bulk exposure to DMSO.
Waste Disposal: Dispose of all contaminated PPE, weigh boats, and neutralized spill materials in a clearly labeled "Non-Halogenated Organic Acid Waste" container. Store incompatible reagents (like strong bases or oxidizers) separately[4].
Visualizing the Safety Logic
The following diagram maps the exposure pathways of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid and the corresponding engineering and PPE interventions required to neutralize those risks.
Fig 1: Hazard mitigation workflow and PPE logic for 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid
References
3-azetidinecarboxylic Acid | CID 93192
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now
Source: Cal Pac Lab / OSHA Regulatory Updates
URL:[Link]
Laboratory Safety Guidance (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]